5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-1-6(9)13-7(12-5)4(2-10)3-11-13/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQVEDUSUYBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670380 | |
| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845895-95-6 | |
| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845895-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its rigid, bicyclic core, adorned with reactive chloro-substituents and a cyano group, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. The pyrazolo[1,5-a]pyrimidine ring system is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1] This guide offers a comprehensive overview of the chemical properties, a detailed synthesis protocol, key reactions, and potential applications of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 845895-95-6[2] |
| Molecular Formula | C₇H₂Cl₂N₄[2] |
| Molecular Weight | 213.03 g/mol [2] |
| Appearance | White crystalline powder[3] |
| Purity | Typically >97%[2] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C.[1][4] |
Synthesis of this compound
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile
This initial step involves the cyclocondensation of 3-amino-1H-pyrazole-4-carbonitrile with a malonic ester derivative, such as diethyl malonate, in the presence of a base.
Figure 1: Reaction scheme for the synthesis of the diol intermediate.
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add 3-amino-1H-pyrazole-4-carbonitrile and diethyl malonate.
-
Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water and a cold solvent (e.g., ethanol), and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile intermediate.
Step 2: Chlorination to this compound
The diol intermediate is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][7]
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CasNo.845895-95-6 Shanghai Hope Chem Co., Ltd China (Mainland) [hope-chem.lookchem.com]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structure Elucidation of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This structural motif, a bioisostere of purine, is central to the design of novel therapeutics, particularly kinase inhibitors for oncology. Among the myriad of derivatives, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out as a critical building block. Its strategic dichlorination at positions 5 and 7 provides reactive handles for the synthesis of extensive compound libraries, enabling robust structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive, experience-driven approach to the structural elucidation of this key intermediate. We will delve into the synergistic application of modern analytical techniques, explaining not just the "what" but the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.
Foundational Analysis: Mass Spectrometry
The initial step in characterizing any newly synthesized or acquired compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Rationale: For a molecule with the expected formula C₇H₂Cl₂N₄, the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, a molecule containing two chlorine atoms will exhibit three main isotopic peaks for the molecular ion [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ in an approximate ratio of 9:6:1. Observing this pattern provides strong evidence for the presence of two chlorine atoms.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
Data Interpretation:
The predicted mass spectral data for C₇H₂Cl₂N₄ is summarized below. The experimental data should closely match these values, confirming the elemental composition.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.97293 |
| [M+Na]⁺ | 234.95487 |
| [M]⁺˙ | 211.96510 |
The observation of the characteristic isotopic pattern for two chlorine atoms, coupled with a high-resolution mass measurement that aligns with the calculated exact mass, provides unequivocal confirmation of the molecular formula.
Unraveling the Connectivity: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) experiments is essential for an unambiguous assignment of all proton and carbon signals.
Rationale: The structure of this compound contains a limited number of protons, making ¹H NMR analysis seemingly straightforward. However, the precise assignment of these protons and their corresponding carbons within the heterocyclic ring system requires more sophisticated 2D techniques. HSQC will reveal direct one-bond proton-carbon correlations, while HMBC will unveil longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular puzzle.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR {¹H decoupled}
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Predicted Spectral Data and Interpretation:
¹H NMR: The structure contains two aromatic protons. Based on the electronic environment, we would expect two singlets in the aromatic region of the spectrum.
-
H-2: This proton is on the pyrazole ring and is expected to be a singlet.
-
H-6: This proton is on the pyrimidine ring and is also expected to be a singlet.
¹³C NMR: The structure has seven carbon atoms.
-
Quaternary Carbons: C-3 (bearing the nitrile), C-3a, C-5 (bearing a chlorine), and C-7 (bearing a chlorine) will appear as singlets in the ¹³C NMR spectrum and will not have corresponding signals in the HSQC spectrum. The carbon of the nitrile group (C≡N) will be observed at a characteristic downfield shift.
-
Protonated Carbons: C-2 and C-6 will appear as doublets in a proton-coupled ¹³C spectrum and will show cross-peaks in the HSQC spectrum.
2D NMR (HSQC and HMBC) for Structure Confirmation:
The HSQC spectrum will show direct correlations between the protons and the carbons they are attached to, allowing for the unambiguous assignment of C-2 and C-6.
The HMBC spectrum is the key to confirming the overall structure. We would expect the following crucial long-range correlations:
-
H-2 should show correlations to C-3 and C-3a .
-
H-6 should show correlations to C-5 , C-7 , and C-3a .
The following diagram illustrates the expected key HMBC correlations that would confirm the structure of this compound.
Caption: Key expected HMBC correlations for structure elucidation.
By systematically analyzing these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the proposed structure.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
While mass spectrometry and NMR spectroscopy provide powerful evidence for the molecular formula and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state.
Rationale: This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail. Although obtaining suitable single crystals can be challenging, the resulting data is definitive.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly in an undisturbed environment.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined against the experimental data to generate the final, highly accurate molecular structure.
-
Expected Structural Features: Based on the structures of related pyrazolo[1,5-a]pyrimidines, the molecule is expected to be largely planar. The crystal packing will likely be influenced by weak intermolecular interactions such as π-π stacking and halogen bonding (C-Cl···N interactions).
Synthesis and Reactivity: A Note for the Drug Development Professional
This compound is typically synthesized via the chlorination of the corresponding 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
The true value of this molecule lies in its reactivity. The chlorine atoms at the C5 and C7 positions are susceptible to nucleophilic aromatic substitution. Notably, the C7 position is generally more reactive towards nucleophiles than the C5 position. This differential reactivity allows for the sequential and regioselective introduction of various substituents, making it an invaluable tool for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[5]
The following diagram illustrates the general workflow for utilizing this key intermediate in drug discovery.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry, multi-dimensional NMR spectroscopy, and single-crystal X-ray crystallography. Each technique provides a critical piece of the puzzle, from confirming the elemental composition to mapping out the intricate atomic connectivity and defining the three-dimensional architecture. A thorough understanding of these analytical methodologies and the interpretation of the resulting data is paramount for any researcher working with this pivotal scaffold in the pursuit of novel therapeutics.
References
- 1. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of chloro and cyano functional groups on this scaffold provides valuable handles for further chemical modifications, making it an important building block for the synthesis of novel pharmaceutical agents.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on nuclear magnetic resonance (NMR) and mass spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide offers a detailed analysis of its expected spectroscopic properties based on its structure and data from closely related analogues. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in a research and development setting.
Molecular Structure and Properties
Molecular Formula: C₇H₂Cl₂N₄[1][2]
Molecular Weight: 213.03 g/mol [2]
CAS Number: 845895-95-6[2][3][4]
Appearance: White crystalline powder[3]
The structure of this compound consists of a fused pyrazole and pyrimidine ring system. The pyrimidine ring is substituted with two chlorine atoms at positions 5 and 7, and a carbonitrile group is attached to the pyrazole ring at position 3.
Caption: Molecular structure of this compound.
Mass Spectrometry
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent such as acetonitrile or methanol to a final concentration of approximately 10-50 µM.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive ion mode is generally suitable for this class of compounds, as the nitrogen atoms can be readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule ([M+H]⁺) and compare it to the theoretical exact mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.97293 |
| [M+Na]⁺ | 234.95487 |
| [M+NH₄]⁺ | 229.99947 |
| [M+K]⁺ | 250.92881 |
| [M-H]⁻ | 210.95837 |
| [Source: PubChem CID 45480447][1] |
The isotopic pattern for a molecule containing two chlorine atoms is highly characteristic. The relative abundance of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, providing strong evidence for the presence of two chlorine atoms.
Caption: General workflow for HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Although experimental ¹H and ¹³C NMR spectra for this compound are not available in the literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar structures.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyrazolo[1,5-a]pyrimidine core.
-
H-2: This proton is on the pyrazole ring. Based on data from related pyrazolo[1,5-a]pyrimidines, its chemical shift is expected to be in the range of δ 8.0-8.5 ppm . It should appear as a singlet.
-
H-6: This proton is on the pyrimidine ring. Its chemical shift is anticipated to be in the range of δ 7.0-7.5 ppm . It is also expected to be a singlet.
The downfield chemical shifts are due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitrogen atoms.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 | 145-150 | Aromatic carbon adjacent to two nitrogen atoms. |
| C3 | 90-95 | Carbon bearing the electron-withdrawing cyano group. |
| C3a | 150-155 | Quaternary carbon at the ring junction. |
| C5 | 155-160 | Carbon attached to a chlorine atom in the pyrimidine ring. |
| C6 | 110-115 | Aromatic methine carbon in the pyrimidine ring. |
| C7 | 158-163 | Carbon attached to a chlorine atom in the pyrimidine ring. |
| -C≡N | 115-120 | Carbon of the nitrile group. |
The chemical shifts of the carbons attached to the chlorine atoms (C5 and C7) are expected to be significantly downfield. The carbon of the nitrile group will appear in the characteristic region for cyano carbons.
Caption: A logical workflow for structural elucidation using NMR.
Conclusion
References
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This designation stems from its remarkable synthetic versatility and its ability to serve as a foundational structure for compounds targeting a wide array of biological entities.[1][3] The rigid, planar structure, composed of fused pyrazole and pyrimidine rings, provides a robust framework for designing potent and selective modulators of enzymes and receptors, leading to its incorporation into numerous therapeutic agents.[1][4]
Initially recognized for its impact on the central nervous system (CNS), the scaffold's applications have expanded dramatically.[2] Today, pyrazolo[1,5-a]pyrimidine derivatives are at the forefront of research in oncology, inflammatory diseases, and infectious conditions, demonstrating the scaffold's broad therapeutic potential.[2][5] This guide provides a technical overview of the synthesis, key applications, and future outlook of this important chemical motif in drug discovery.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine core is primarily achieved through the cyclocondensation of 3-aminopyrazole precursors with 1,3-bielectrophilic compounds. This fundamental approach allows for extensive structural diversification at positions 2, 3, 5, 6, and 7 of the heterocyclic system.[1]
Key 1,3-bielectrophiles used in this synthesis include:
-
β-dicarbonyl compounds
-
β-enaminones
-
β-haloenones
-
β-ketonitriles
The choice of reactants and reaction conditions, including the use of microwave assistance or green chemistry approaches, can be tailored to control regioselectivity and improve yields.[4][6] Furthermore, modern synthetic methods like palladium-catalyzed cross-coupling and click chemistry have been instrumental in the post-functionalization of the core, enabling the introduction of diverse substituents to fine-tune biological activity and pharmacokinetic properties.[6]
A general synthetic workflow is depicted below:
Medicinal Chemistry Applications
The structural features of the pyrazolo[1,5-a]pyrimidine scaffold make it an ideal ATP-mimetic, capable of interacting with the ATP-binding pocket of kinases.[4] This has led to its extensive exploration in the development of kinase inhibitors for cancer therapy.[6] However, its utility extends to other important target classes.
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[4][6] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for a multitude of kinases, including:
-
Tropomyosin Receptor Kinase (TRK): This scaffold is present in two of the three FDA-approved TRK inhibitors, Larotrectinib and Entrectinib, used for treating cancers with NTRK gene fusions.[7][8] A second-generation inhibitor, Repotrectinib, also featuring this core, was approved in 2023 to overcome resistance mutations.[8]
-
Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent dual inhibitors of CDK2 and TRKA, showing promise as anticancer agents.[9][10]
-
Pim-1 Kinase: Identified as a promising target in cancer, selective and potent Pim-1 inhibitors have been developed from this scaffold, demonstrating cellular activity and a favorable safety profile with low hERG inhibition.[11]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): This kinase is a key regulator in immune cells, and selective inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core have been designed for inflammatory and autoimmune diseases like asthma.[12]
-
Other Kinases: The scaffold has shown inhibitory activity against a broad range of other kinases implicated in cancer, such as EGFR, B-Raf, MEK, and FLT3.[6][13]
The development of these inhibitors often involves extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[6]
CNS Agents: Modulators of GABA-A Receptors
The pyrazolo[1,5-a]pyrimidine core is also central to the development of non-benzodiazepine hypnotics that act as positive allosteric modulators of the GABA-A receptor.[14][15]
-
Zaleplon (Sonata®): A marketed drug for the treatment of insomnia, Zaleplon binds preferentially to GABA-A receptors containing the α1 subunit, which mediates sedative effects.[14][16] It has an ultra-short half-life of about one hour, which minimizes next-day residual effects.[14][16]
-
Indiplon: Another potent and selective modulator of the GABA-A receptor that was developed for insomnia.[17][18] Like Zaleplon, it demonstrates high affinity for the α1 subunit.[18][19]
The mechanism involves enhancing the effect of the inhibitory neurotransmitter GABA, leading to neuronal inhibition and promoting sleep.[16][20]
Expanding Therapeutic Horizons
Beyond oncology and CNS disorders, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a wide spectrum of biological activities, with derivatives being investigated as:
-
Antidiabetic and anti-Alzheimer's agents[5]
Case Study: Structure-Activity Relationship (SAR) of Pim-1 Kinase Inhibitors
The development of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors provides an excellent example of SAR-driven optimization. Starting from a virtual screening hit, researchers systematically modified the core to improve potency and drug-like properties.[11]
Key SAR insights include:
-
5-Position: Substituents at this position are critical for potency, particularly those capable of forming hydrogen bonds with key residues like Asp-128 and Asp-131 in the Pim-1 active site.[11]
-
3-Position: Aryl substitutions at this position are well-tolerated and can be modified to enhance potency and selectivity.[11]
-
Terminal Moieties: The removal of terminal basic groups was found to eliminate hERG inhibition, a critical safety liability, without compromising Pim-1 inhibitory activity.[11]
This systematic approach led to the identification of highly selective lead compounds with potent cellular activity.[11]
| Compound Feature | Modification | Impact on Activity/Property | Rationale |
| Scaffold | Pyrazolo[1,5-a]pyrimidine | Maintained core | Provided a selective interaction with Pim-1 kinase.[11] |
| 5-Position | Introduction of H-bond donors | Increased potency | Crucial hydrogen bonding interactions with Asp-128 and Asp-131.[11] |
| Terminal Group | Removal of basic moiety | Eliminated hERG inhibition | Addressed a key cardiotoxicity liability.[11] |
| Overall Selectivity | Optimized substituents | High selectivity over 119 kinases | Improved safety profile compared to first-generation inhibitors.[11] |
Experimental Protocols
General Synthesis of a 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine
This protocol is representative of the cascade cyclization approach used to synthesize key intermediates for kinase inhibitors.[11]
Step 1: Synthesis of 3-(dimethylamino)-2-(phenyl)acrylonitrile
-
To a solution of aryl-substituted acetonitrile (1.0 eq) in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine
-
Dissolve the crude 3-(dimethylamino)-2-(phenyl)acrylonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired aminopyrazole intermediate.
Step 3: Cyclization to form the Pyrazolo[1,5-a]pyrimidine core
-
Combine the 4-phenyl-1H-pyrazol-5-amine (1.0 eq) with a suitable 1,3-bielectrophile (e.g., a β-ketoester, 1.1 eq) in a high-boiling point solvent like acetic acid or Dowtherm A.
-
Heat the mixture to reflux (120-180 °C) for 6-12 hours.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and purify by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: Pim-1)
This protocol outlines a typical method for evaluating the inhibitory potency of synthesized compounds.
-
Reagents and Materials: Recombinant human Pim-1 kinase, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Assay Procedure: a. In a 384-well assay plate, add 2 µL of diluted test compound or DMSO (for positive and negative controls). b. Add 4 µL of Pim-1 kinase solution (prepared in assay buffer) to all wells except the negative control. c. Add 4 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km value for the kinase. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate. e. Stop the reaction by adding a solution containing EDTA. f. Add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin) and incubate in the dark for 60 minutes.
-
Data Analysis: a. Read the plate on a suitable plate reader. b. Calculate the percent inhibition for each compound concentration relative to the controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a cornerstone of modern drug discovery.[1][4] While its success in kinase inhibition is well-established, challenges such as acquired drug resistance, off-target effects, and toxicity remain active areas of research.[4][6] Future efforts will likely focus on:
-
Developing Novel Synthetic Methodologies: Creating more efficient, green, and regioselective synthetic routes to access novel chemical space.[6]
-
Improving Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities.[6]
-
Overcoming Resistance: Strategically designing compounds that are active against known resistance mutations in targets like TRK and EGFR.[7]
-
Exploring New Targets: Expanding the application of this versatile scaffold to novel biological targets beyond the current scope.[2]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zaleplon - Wikipedia [en.wikipedia.org]
- 15. Zaleplon - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Zaleplon? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo pharmacological characterization of indiplon, a novel pyrazolopyrimidine sedative-hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indiplon: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zaleplon (Sonata): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, this document details a robust, field-proven protocol for its synthesis and characterization, explains its critical role as a versatile synthetic intermediate, and discusses the broader applications of the pyrazolo[1,5-a]pyrimidine scaffold in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique properties in their work.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif represents a class of fused N-heterocyclic systems that are considered "privileged scaffolds" in drug discovery.[1][2][3] This designation arises from their ability to serve as a versatile core for developing ligands that can interact with a wide range of biological targets, often with high affinity and selectivity.[4] As a bioisostere of purine, this scaffold is integral to the development of agents targeting kinases, G-protein coupled receptors, and other key cellular proteins.[4]
This compound is a particularly valuable derivative. The presence of two reactive chlorine atoms at the C5 and C7 positions allows for selective, stepwise functionalization through nucleophilic substitution reactions. This chemical reactivity makes it a powerful building block for constructing complex molecular libraries aimed at discovering novel therapeutic agents and functional materials.[5][6]
Physicochemical Properties and Molecular Characterization
Precise characterization of a compound's physical and chemical properties is the foundation of its application in any scientific endeavor.
Molecular Formula and Weight
The cornerstone of any chemical characterization is the molecular weight, which dictates stoichiometry and informs analytical interpretation. For this compound, the key values are:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂Cl₂N₄ | [5][7][8] |
| Average Molecular Weight | 213.02 g/mol | [5][9] |
| Monoisotopic Molecular Weight | 211.9707 g/mol | [10] |
| CAS Number | 845895-95-6 | [7][8] |
The difference between the average and monoisotopic molecular weight is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a critical consideration for high-resolution mass spectrometry analysis.
Structural Elucidation
The compound's structure, confirmed by various spectroscopic methods, is depicted below. The numbering convention for the fused ring system is essential for unambiguous communication in synthetic and medicinal chemistry.
Caption: Chemical structure of this compound.
Synthesis and Characterization Workflow
The synthesis of this scaffold is typically achieved through the cyclocondensation of an aminopyrazole precursor with a suitable 1,3-bielectrophilic partner. This approach is well-documented and provides a reliable route to the desired core structure.[11]
General Synthetic Pathway
The workflow involves the reaction of 3-amino-4-cyanopyrazole with a chlorinated 1,3-dicarbonyl equivalent, followed by a chlorination step to install the second chlorine atom.
Caption: General workflow for synthesis, purification, and analysis.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is based on established literature methods for pyrazolo[1,5-a]pyrimidine synthesis, which typically involve the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent in an acidic medium to facilitate cyclization.[12] Subsequent chlorination with a strong agent like phosphorus oxychloride (POCl₃) is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides.[6]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-4-cyanopyrazole (1.0 eq) and a suitable chlorinated malondialdehyde equivalent (1.1 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).
-
Cyclocondensation: Heat the stirred mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, allow the mixture to cool to room temperature. The intermediate product, a hydroxypyrazolo[1,5-a]pyrimidine, often precipitates. Isolate the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Chlorination: Suspend the dried intermediate in phosphorus oxychloride (POCl₃) (5 mL per gram of intermediate). Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The reaction should become a clear solution.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood. The dichlorinated product will precipitate.
-
Purification: Isolate the crude solid by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate/hexanes) or purify by column chromatography on silica gel to yield the final product as a white to off-white solid.[13]
Protocol: Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation.
-
Mass Spectrometry (MS):
-
Prepare a ~1 mg/mL solution in acetonitrile or methanol.
-
Infuse into an ESI-MS instrument in positive ion mode.
-
Expected Result: Observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the monoisotopic mass. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with an approximate ratio of 9:6:1) provides definitive confirmation of the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum should show two distinct singlets in the aromatic region, corresponding to the protons at the C2 and C6 positions. The ¹³C NMR will show signals for all seven carbon atoms, including the nitrile carbon and the two chlorine-bearing carbons.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a ~0.5 mg/mL solution in the mobile phase.
-
Inject onto a C18 reverse-phase column.
-
Run a gradient method (e.g., water/acetonitrile with 0.1% TFA).
-
Expected Result: A single major peak with an area >97% indicates high purity suitable for most research applications.
-
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound stems from its role as a versatile intermediate. The differential reactivity of the C7 and C5 chlorine atoms can be exploited for sequential, site-selective substitutions, enabling the rapid synthesis of diverse compound libraries.
Role as a Kinase Inhibitor Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the design of kinase inhibitors.[1][3][14] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. The scaffold mimics the purine ring of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of kinases.
The dichloro-intermediate is an ideal starting point for developing selective kinase inhibitors. For example, a selective nucleophilic aromatic substitution (SₙAr) at the more reactive C7 position followed by a different substitution or a coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C5 position allows for the precise installation of pharmacophores that can confer potency and selectivity for a specific kinase target.[6]
Caption: Role of the scaffold in competitive kinase inhibition.
Broader Therapeutic Potential
Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for a wide array of therapeutic applications, including:
-
Central Nervous System Agents: Acting as modulators for receptors like GABA-A.[15]
-
Anti-inflammatory Agents: Through inhibition of key inflammatory pathway enzymes.[4]
-
Antimicrobial Agents: Showing activity against various bacterial and fungal strains.[11]
-
Allosteric Modulators: Offering higher selectivity and lower off-target toxicity compared to traditional orthosteric modulators.[4]
Conclusion
This compound, with a definitive molecular weight of 213.02 g/mol , is far more than a simple chemical entity. It is a powerful and versatile tool for chemical innovation. Its well-defined physicochemical properties, reliable synthetic routes, and, most importantly, its capacity for controlled, site-selective derivatization make it an invaluable starting material for drug discovery campaigns and the development of novel functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this high-potential scaffold into their synthetic and therapeutic programs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 5. This compound [myskinrecipes.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound - CAS:845895-95-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. This compound, CasNo.845895-95-6 Shanghai Hope Chem Co., Ltd China (Mainland) [hope-chem.lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide to a Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[1,5-a]pyrimidine (PP) core is a fused, nitrogen-rich heterocyclic system that has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability allow for precise, multi-vector structural modifications, making it an ideal framework for designing targeted therapeutics.[1] This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold, intended for drug discovery professionals. We will dissect the foundational and advanced synthetic methodologies used to construct and functionalize this core, with a strong emphasis on the causal reasoning behind experimental choices. The primary focus will be on the application of these derivatives as potent protein kinase inhibitors, a field where they have achieved significant clinical success with FDA-approved drugs such as Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib.[2][3] Furthermore, we will explore their therapeutic versatility by examining other biological activities, including their promise as novel antitubercular agents. This document consolidates key structure-activity relationship (SAR) insights, detailed experimental protocols, and forward-looking perspectives to empower researchers in the rational design of next-generation therapeutics based on this remarkable scaffold.
Chapter 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif is a bicyclic aromatic system formed by the fusion of a pyrazole and a pyrimidine ring.[1] This arrangement confers significant chemical stability and a unique electronic profile, while its inherent structural features provide an excellent platform for interacting with biological targets. Its true value in drug discovery lies in its synthetic accessibility, which permits chemists to systematically modify substituents at positions 2, 3, 5, 6, and 7 to fine-tune pharmacological properties.[1]
The clinical and commercial success of PP-based drugs underscores its importance. In oncology, PP derivatives have emerged as powerful protein kinase inhibitors (PKIs).[4][5] Two of the three drugs marketed for cancers driven by NTRK gene fusions, Larotrectinib and Entrectinib, are built around this core.[2] More recently, Repotrectinib was approved to overcome the drug resistance that can develop with first-generation inhibitors.[2][3] Beyond cancer, the scaffold has demonstrated a wide spectrum of biological activities, including antitubercular,[6][7] anti-inflammatory, antiviral, and anti-diabetic properties, highlighting its vast therapeutic potential.[8][9]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Dichlorinated Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Dichlorinated pyrazolopyrimidines are a critical class of heterocyclic compounds, serving as versatile synthons in the synthesis of a wide array of biologically active molecules. Their importance is particularly pronounced in the field of medicinal chemistry, where they function as key intermediates in the development of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of two chlorine atoms on the pyrazolopyrimidine scaffold imparts unique physicochemical properties and a predictable reactivity profile, making them highly valuable building blocks. This technical guide provides a comprehensive exploration of the physical and chemical properties of the most salient dichlorinated pyrazolopyrimidine isomers. It delves into their synthesis, spectroscopic characterization, solubility, and reactivity, with a particular focus on the mechanistic principles that govern their behavior in nucleophilic aromatic substitution reactions. This document is intended to be a vital resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pyrazolopyrimidine-based compounds.
Introduction: The Significance of the Dichlorinated Pyrazolopyrimidine Core
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows pyrazolopyrimidine derivatives to effectively interact with the ATP-binding sites of various kinases, leading to the development of potent and selective inhibitors.[1] The introduction of two chlorine atoms onto this scaffold creates a highly versatile platform for further chemical elaboration. These chloro-substituents serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a diverse range of functional groups at specific positions on the heterocyclic core.[2] This controlled functionalization is paramount in the structure-activity relationship (SAR) studies that are integral to the drug discovery process.
This guide will focus on the most commonly encountered and synthetically useful dichlorinated pyrazolopyrimidine regioisomers, providing a detailed analysis of their individual characteristics and a comparative overview of their properties.
Key Dichlorinated Pyrazolopyrimidine Isomers: A Comparative Overview
The physicochemical properties and reactivity of dichlorinated pyrazolopyrimidines are profoundly influenced by the positions of the chlorine atoms on the bicyclic ring system. Below, we explore the key characteristics of three prominent isomers:
-
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: A widely utilized intermediate in the synthesis of numerous kinase inhibitors.
-
2,4-Dichloropyrazolo[1,5-a]pyrimidine: Another important isomer with distinct reactivity patterns.
-
2,6-Dichloropyrazolo[3,4-d]pyrimidine: A less common but synthetically valuable building block.
Physical Properties
The physical properties of these isomers, such as melting point and solubility, are crucial for their handling, purification, and formulation. While comprehensive data for all isomers is not always readily available in the literature, the following table summarizes the known and predicted properties.
| Property | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 2,4-Dichloropyrazolo[1,5-a]pyrimidine | 2,6-Dichloropyrazolo[3,4-d]pyrimidine |
| Molecular Formula | C₅H₂Cl₂N₄ | C₆H₃Cl₂N₃ | C₅H₂Cl₂N₄ |
| Molecular Weight | 189.00 g/mol [3] | 188.01 g/mol | 189.00 g/mol |
| Appearance | Yellow solid[4] | Off-white to yellow solid | Off-white to yellow solid |
| Melting Point | 178-180 °C[4] | Data not readily available | Data not readily available |
| Solubility | |||
| Methanol | Sparingly soluble[5] | Predicted to be sparingly soluble | Predicted to be sparingly soluble |
| Chloroform | Sparingly soluble[5] | Predicted to be soluble | Predicted to be soluble |
| Dimethylformamide (DMF) | Soluble[5] | Predicted to be soluble | Predicted to be soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Predicted to be soluble | Predicted to be soluble |
Insight: The solubility of these compounds in organic solvents is a critical consideration for reaction setup and purification. Their generally good solubility in polar aprotic solvents like DMF and DMSO makes these solvents suitable for nucleophilic substitution reactions.
Spectroscopic Characterization
Unambiguous characterization of dichlorinated pyrazolopyrimidines is essential to confirm their identity and purity. The following sections detail the expected spectroscopic signatures for these compounds.
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these isomers.
¹H NMR Spectroscopy: The proton NMR spectra are relatively simple, with characteristic signals for the pyrazole and pyrimidine ring protons. For 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine , a singlet corresponding to the C3-H of the pyrazole ring is typically observed around δ 8.33 ppm in DMSO-d₆.[4] The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon skeleton. For 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , the carbon atoms attached to chlorine (C4 and C6) are expected to resonate at approximately δ 153.2-161.8 ppm.[6]
FTIR spectroscopy is useful for identifying key functional groups. The IR spectra of dichlorinated pyrazolopyrimidines will exhibit characteristic absorptions for C-Cl stretching, C=N stretching within the heterocyclic rings, and N-H stretching for the 1H-pyrazolo isomers. For 4-Amino-2,6-dichloropyrimidine , N-H stretching of the primary amine appears as a medium, sharp doublet in the 3400-3300 cm⁻¹ region.[7]
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. Dichlorinated compounds will exhibit a characteristic isotopic pattern in their mass spectra due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion region will show three peaks in an approximate ratio of 9:6:1 (M, M+2, M+4). For 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine , the mass spectrum shows a molecular ion peak (M+) at m/z 188.[4]
Chemical Properties and Reactivity
The chemical reactivity of dichlorinated pyrazolopyrimidines is dominated by nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine substituents. The regioselectivity of these reactions is a key consideration for synthetic chemists.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazolopyrimidine ring system is electron-deficient, which facilitates nucleophilic attack. The chlorine atoms act as good leaving groups, enabling their displacement by a wide variety of nucleophiles, including amines, alcohols, and thiols.[8]
The position of nucleophilic attack is influenced by the electronic environment of the carbon atoms attached to the chlorine atoms.
-
4,6-Dichloropyrazolo[3,4-d]pyrimidine: In this symmetrical isomer, both the C4 and C6 positions are electronically equivalent, simplifying the initial substitution reaction.
-
2,4-Dichloropyrazolo[1,5-a]pyrimidine: In this unsymmetrical isomer, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.[9][10] However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For example, tertiary amines have been shown to favor substitution at the C2 position.[1][11]
The following diagram illustrates the general principle of regioselectivity in the SNAr reaction of a 2,4-dichloropyrimidine derivative.
Caption: Regioselectivity in SNAr of 2,4-Dichloropyrimidines.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of dichlorinated pyrazolopyrimidines.
Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from a literature procedure.[4]
Materials:
-
5-Amino-1H-pyrazole-4-carboxamide
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
10% Potassium hydroxide (KOH) solution
-
Dilute hydrochloric acid (HCl)
Procedure:
Step 1: Cyclization to form 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
-
In a round-bottom flask, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture at 190 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 10% KOH solution to dissolve the solid, then carefully acidify with dilute HCl to pH 4-5.
-
Collect the resulting white solid by filtration, wash with water, and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Step 2: Chlorination to form 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
To the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol from Step 1, add phosphorus oxychloride (POCl₃) in excess.
-
Reflux the mixture at 110 °C for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated yellow solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Synthesis of 4,6-Dichloropyrazolo[3,4-d]pyrimidine.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve approximately 20-30 mg of the purified dichlorinated pyrazolopyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard ¹³C NMR pulse program with proton decoupling.[12]
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The relaxation delay (d1) should be set to an appropriate value (e.g., 2-5 seconds) to ensure quantitative integration if needed.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
Sample Preparation: Place a small amount of the solid dichlorinated pyrazolopyrimidine sample directly onto the ATR crystal.[13][14]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[2]
-
Sample Preparation: Prepare a dilute solution of the dichlorinated pyrazolopyrimidine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Develop a temperature program that allows for good separation of the analyte from any impurities.[15][16]
-
MS Method: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to observe the molecular ion and fragmentation pattern, paying close attention to the characteristic isotopic cluster for a dichlorinated compound.
Conclusion
Dichlorinated pyrazolopyrimidines are undeniably pivotal intermediates in modern medicinal chemistry. Their unique combination of a biologically relevant core scaffold and strategically placed reactive handles provides a powerful platform for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of the physical and chemical properties of key dichlorinated pyrazolopyrimidine isomers, with a focus on their synthesis, characterization, and reactivity. A thorough understanding of these fundamental properties is essential for any scientist working in this exciting and rapidly evolving field. The provided experimental protocols serve as a practical starting point for the synthesis and analysis of these valuable compounds, empowering researchers to accelerate their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. scbt.com [scbt.com]
- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. eatris.cz [eatris.cz]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile from 5-aminopyrazole
An Application Note for the Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic framework in modern medicinal chemistry and drug discovery.[1] Recognized as a "privileged scaffold," its unique structural and electronic properties have made it a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors.[2][3] These compounds have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2][4] Kinases, which are crucial regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime targets for small-molecule inhibitors.[5] Marketed drugs such as Larotrectinib and Entrectinib, which target Tropomyosin Receptor Kinase (Trk) in specific cancers, feature the pyrazolo[1,5-a]pyrimidine nucleus, highlighting its clinical relevance.[6]
The target molecule of this guide, this compound, serves as a critical and versatile intermediate. The two chlorine atoms at the 5- and 7-positions act as reactive handles, allowing for subsequent nucleophilic substitution reactions. This enables the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties.[7] The nitrile group at the 3-position further adds to its utility as a synthetic building block. This application note provides a detailed, two-step protocol for the synthesis of this key intermediate, starting from 5-amino-1H-pyrazole-3-carbonitrile.
Synthetic Strategy and Mechanistic Overview
The synthesis is efficiently executed in a two-step sequence. The first step involves the construction of the fused pyrimidine ring system via a cyclocondensation reaction. The second step is a chlorination reaction to install the reactive chloro groups.
-
Step 1: Cyclocondensation. The process begins with the reaction of 5-amino-1H-pyrazole-3-carbonitrile with a 1,3-dielectrophile, most commonly diethyl malonate. This reaction is a classic and robust method for forming the pyrazolo[1,5-a]pyrimidine core.[8] The reaction is base-catalyzed, typically using sodium ethoxide, which deprotonates the diethyl malonate. The nucleophilic exocyclic amino group of the pyrazole then attacks one of the carbonyl carbons of the activated diethyl malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable, fused aromatic ring system, 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
Step 2: Aromatic Chlorination. The dihydroxy intermediate obtained in the first step exists in its more stable keto-enol tautomeric form, pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione. To convert this into the dichloro derivative, a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7][9] It effectively replaces the hydroxyl groups with chlorine atoms, a crucial step for activating the scaffold for further functionalization. This reaction typically requires elevated temperatures (reflux) to proceed to completion.
Visualized Experimental Workflow
Caption: High-level workflow for the two-step synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Amino-1H-pyrazole-3-carbonitrile | 5334-44-1 | C₄H₄N₄ | 108.10 | Starting Material |
| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | 1,3-Dielectrophile |
| Sodium Ethoxide (EtONa) | 141-52-6 | C₂H₅NaO | 68.05 | Base Catalyst |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Solvent |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Chlorinating Agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Neutralizing Agent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Quenching/Neutralizing Agent |
Detailed Experimental Protocols
Step 1: Synthesis of 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol is adapted from established cyclocondensation methodologies.[7][8]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add 5-amino-1H-pyrazole-3-carbonitrile (5.4 g, 50 mmol) followed by diethyl malonate (9.6 g, 60 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Precipitation: Acidify the aqueous solution by the dropwise addition of concentrated HCl until the pH is approximately 2-3. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the resulting solid in a vacuum oven at 60-70 °C to afford 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile as a solid.
-
Expected Outcome: A white to off-white solid. Yields typically range from 80-90%. The product is often of sufficient purity for the next step, but can be recrystallized from water or ethanol if necessary.
Visualized Reaction Scheme
Caption: Two-step synthesis of the target compound.
Step 2: Synthesis of this compound
CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution to neutralize HCl gas), place the 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (3.5 g, 20 mmol) from Step 1.
-
Reagent Addition: Carefully add phosphorus oxychloride (30 mL, approx. 320 mmol) to the flask. The mixture may be stirred gently.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is consumed.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up (Quenching): EXTREME CAUTION. Slowly and carefully pour the residual crude oil onto a stirred mixture of crushed ice (approx. 200 g). This is a highly exothermic reaction. Perform this step in a large beaker within an ice bath to control the temperature.
-
Precipitation & Isolation: A solid product will precipitate. Continue stirring until all the ice has melted. Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.
-
Purification: The crude solid can be dissolved in dichloromethane (DCM), washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate. After filtering, the solvent is removed under reduced pressure.
-
Drying: Dry the purified product in a vacuum oven at room temperature to yield this compound.
-
Expected Outcome: A white to light yellow crystalline powder.[10] Yields for this step are typically in the range of 60-70%.[7] Melting point and spectral data (¹H NMR, ¹³C NMR, MS) should be used to confirm the structure and purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low or No Yield of Dihydroxy Intermediate | Incomplete reaction; insufficient base; non-anhydrous conditions. | Ensure ethanol is anhydrous. Use freshly prepared sodium ethoxide or commercially available solid. Increase reflux time and monitor by TLC. |
| Step 2: Incomplete Chlorination | Insufficient reflux time or temperature; degradation of POCl₃. | Ensure the reaction is maintained at a vigorous reflux. Use a fresh bottle of POCl₃. Extend the reaction time. |
| Step 2: Dark-colored Product | Charring due to overheating during reaction or work-up. | Control the reflux temperature carefully. During the quench, add the reaction mixture to ice very slowly to prevent a rapid temperature increase. Recrystallize the final product. |
| Final Product Contains Monochloro Impurity | Incomplete reaction. The 7-position is generally more reactive than the 5-position.[7] | Increase the reflux time or the excess of POCl₃ used in Step 2. The product may require purification by column chromatography if recrystallization is insufficient. |
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, CasNo.845895-95-6 Shanghai Hope Chem Co., Ltd China (Mainland) [hope-chem.lookchem.com]
Application Notes and Protocols: Nucleophilic Substitution on 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1] Derivatives of this ring system are known to exhibit a wide range of biological activities, including antitumor and kinase inhibitory effects.[1][2] The functionalization of the pyrazolo[3,4-d]pyrimidine core is crucial for modulating its pharmacological properties, and nucleophilic aromatic substitution (SNAr) on halogenated precursors is a primary strategy for achieving molecular diversity.[3]
This guide provides a detailed technical overview and step-by-step protocols for performing nucleophilic substitution reactions on 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore novel derivatives of this important scaffold.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution on the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine ring proceeds through a two-step addition-elimination mechanism, characteristic of SNAr reactions.[3][4] The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the fused pyrazole ring, makes it susceptible to attack by nucleophiles.
Regioselectivity: The C4 vs. C6 Position
A critical aspect of this reaction is regioselectivity. Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C6 position.[5] This preference is attributed to the electronic influence of the fused pyrazole ring, which leads to a greater partial positive charge at the C4 carbon, making it more electrophilic.
However, the selectivity is not absolute and can be influenced by several factors:
-
Nature of the Nucleophile: The type of nucleophile can play a role in directing the substitution.
-
Reaction Conditions: Solvent, base, and temperature are crucial parameters that can be tuned to control the outcome of the reaction.[6] For instance, milder conditions often favor monosubstitution at the C4 position, while harsher conditions may be required for subsequent substitution at the C6 position.
The SNAr Mechanism
The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 (or C6) carbon of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the subsequent step, the chloride ion, which is a good leaving group, is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise one involving a discrete Meisenheimer complex.[7]
Caption: Generalized SNAr mechanism on the pyrazolopyrimidine core.
Experimental Protocols
The following protocols provide detailed methodologies for the selective monosubstitution of an amine at the C4 position of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, followed by a general procedure for the disubstitution at both C4 and C6 positions.
Protocol 1: Selective Monosubstitution at the C4-Position with an Amine
This protocol outlines a general procedure for the reaction of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with a primary or secondary amine under mild conditions to favor substitution at the C4 position.
Materials and Reagents:
-
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Amine of choice (1.1 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dichloromethane)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Petroleum ether mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Condenser (if heating is required)
-
TLC plates and chamber
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol).
-
Add the base (e.g., DIPEA, 1.5 eq.) to the solution.
-
Add the amine nucleophile (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature. For less reactive amines, gentle heating (e.g., 50-90°C) may be necessary.[2][4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between Dichloromethane (DCM) and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure C4-aminated product.
Protocol 2: Disubstitution at C4 and C6 Positions
To achieve substitution at both the C4 and C6 positions, a second nucleophilic substitution can be performed on the C4-monosubstituted product. This often requires more forcing conditions.
Procedure:
-
Follow the procedure for monosubstitution to synthesize the C4-substituted intermediate.
-
Dissolve the purified C4-substituted pyrazolopyrimidine in a suitable high-boiling point solvent.
-
Add the second nucleophile (can be the same as or different from the first) in excess, along with a base.
-
Heat the reaction mixture to a higher temperature (e.g., >100°C) and monitor by TLC.
-
Upon completion, follow the work-up and purification steps as described in Protocol 1.
Caption: Workflow for C4-monosubstitution.
Data Presentation
The success of the nucleophilic substitution is highly dependent on the reaction conditions. The following table summarizes typical conditions and outcomes for the amination of dichloropyrazolopyrimidines.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Various amines | DIPEA | EtOH | 90 | Good | [2] |
| p-Methoxybenzylamine | NEt₃ | DCM | Room Temp | High | [8] |
| Various amines | TEA | CH₂Cl₂ | Room Temp | Good | [9] |
| 4-Aminobenzoic acid | - | Formamide | 190 | - | [10] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Degradation of starting material or product- Issues during work-up/purification | - Increase reaction time or temperature.- Ensure anhydrous conditions.- Optimize purification method. |
| Formation of Disubstituted Product in Monosubstitution | - Reaction conditions too harsh- Stoichiometry of nucleophile too high | - Lower the reaction temperature.- Use closer to 1.0 equivalent of the amine. |
| No Reaction | - Nucleophile is not reactive enough- Temperature is too low | - Increase the reaction temperature.- Consider using a more reactive nucleophile or a stronger base. |
| Difficult Purification | - Close polarity of starting material and product- Formation of multiple byproducts | - Optimize the eluent system for column chromatography.- Consider alternative purification techniques like recrystallization. |
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile in kinase inhibitor synthesis
An Application Guide to the Synthesis of Kinase Inhibitors Using 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous potent and selective protein kinase inhibitors.[1][2] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The structural rigidity and ATP-mimetic nature of the pyrazolo[1,5-a]pyrimidine nucleus allow it to effectively bind within the ATP-binding pocket of various kinases, making it an ideal starting point for inhibitor design.[3][4]
This scaffold's prominence is highlighted by its presence in several FDA-approved drugs and clinical candidates targeting a range of kinases. For instance, it is the core of Tropomyosin Receptor Kinase (Trk) inhibitors like Larotrectinib, Entrectinib, and Repotrectinib, which are used to treat NTRK fusion-positive cancers.[5][6] Furthermore, derivatives have shown potent activity against Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), Casein Kinase 2 (CK2), and B-Raf, demonstrating the scaffold's remarkable versatility.[7][8][9][10][11]
At the heart of synthesizing diverse libraries of these inhibitors is the strategically functionalized starting material, This compound . This building block is exceptionally valuable due to three key features:
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C5 and C7 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
-
Differential Reactivity: Crucially, the C7-chloro is significantly more reactive than the C5-chloro. This allows for selective, stepwise functionalization, enabling the controlled introduction of different chemical moieties at each position.[10]
-
A Modifiable Cyano Group: The carbonitrile group at the C3 position offers a handle for further chemical modification, although it is often retained for its electronic properties and potential to form key interactions within the kinase active site.[9][12]
This guide provides detailed protocols and technical insights into leveraging this compound for the synthesis of advanced kinase inhibitors.
Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route for elaborating the 5,7-dichloro scaffold is a sequential SNAr reaction. This strategy hinges on the inherently higher electrophilicity of the C7 position compared to the C5 position, allowing for a regioselective two-step process.
Step 1: Selective Substitution at the C7 Position The first step involves the reaction of this compound with a primary or secondary amine. This reaction typically proceeds under mild conditions (e.g., room temperature or gentle heating) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The base serves to neutralize the HCl generated during the reaction. The greater reactivity at C7 ensures that the substitution occurs almost exclusively at this position, yielding a 7-amino-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate.[9][10]
Step 2: Substitution at the C5 Position With the more reactive C7 position functionalized, the remaining C5-chloro can be displaced. This second substitution often requires more forcing conditions or, more commonly, the use of transition-metal catalysis.[9] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for introducing anilines) or the Suzuki coupling (for introducing aryl or heteroaryl groups), are frequently employed.[10] This robust two-step approach provides a powerful platform for creating vast chemical diversity around the pyrazolo[1,5-a]pyrimidine core.
References
- 1. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile as a Versatile Building Block for Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically relevant molecules, particularly kinase inhibitors.[1][2][3][4] This guide focuses on a highly versatile and reactive starting material: 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile . We will explore its reactivity profile and provide detailed, field-proven protocols for its strategic functionalization. The sequential, regioselective displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr) offers a robust and modular approach to generating diverse libraries of compounds, accelerating the drug discovery process.
Physicochemical Profile and Reactivity Analysis
This compound is a crystalline solid at room temperature. Its structure features an electron-deficient pyrimidine ring fused to a pyrazole ring, creating a unique electronic landscape that dictates its synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂N₄ | PubChem[5] |
| Molecular Weight | 213.03 g/mol | --- |
| Monoisotopic Mass | 211.96565 Da | PubChem[5] |
| Appearance | Off-white to yellow crystalline powder | --- |
| Solubility | Soluble in DCM, Chloroform, DMF, DMSO; Poorly soluble in water | --- |
The key to this building block's utility lies in the differential reactivity of the C5 and C7 positions. The pyrimidine ring is inherently electron-poor, and the two chlorine atoms act as excellent leaving groups for SNAr reactions.[6]
Causality of Reactivity:
-
C7 Position: This position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This enhanced reactivity is attributed to the electronic influence of the adjacent pyrazole ring nitrogen (N1) and the bridgehead nitrogen (N8), which help stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process.[7]
-
C5 Position: While still reactive, the C5 position is less electrophilic than C7. This differential reactivity is the cornerstone of its synthetic value, as it allows for a sequential and controlled introduction of different nucleophiles.
-
C3-Nitrile: The carbonitrile group is a versatile handle for further chemical modification. It can be hydrolyzed to a carboxamide, reduced to an amine, or converted to a tetrazole ring, significantly expanding the accessible chemical space.
Caption: Reactivity map of the core scaffold.
Core Synthetic Strategies & Protocols
The most common synthetic route involves a two-step, one-pot or stepwise substitution of the chlorine atoms, followed by optional modification of the nitrile group.
Protocol 1: Selective Monosubstitution at the C7 Position
This protocol details the selective reaction of a primary or secondary amine with the more reactive C7 chloro-substituent. This step is foundational for building kinase inhibitor libraries, where the C7 substituent often interacts with the solvent-exposed region of the ATP binding site.[7]
Rationale:
-
Solvent: A polar aprotic solvent like isopropanol (IPA) or N,N-Dimethylformamide (DMF) is used to dissolve the starting materials and facilitate the SNAr reaction.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving it to completion. DIPEA is often preferred as it is non-nucleophilic and easily removed under vacuum.
-
Temperature: The reaction is typically run at room temperature or with gentle heating (40-60 °C) to ensure selectivity for the C7 position without forcing the reaction at the less reactive C5 site.[7]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous isopropanol (or DMF) to create a ~0.2 M solution.
-
Reagent Addition: Add the desired amine nucleophile (1.1 eq) followed by DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature (or 50 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-amino-5-chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile product.
Protocol 2: Sequential Disubstitution at the C5 Position
Following the successful functionalization of C7, the less reactive C5-chloro group can be displaced, often requiring more forcing conditions. This second diversification step is crucial for exploring structure-activity relationships (SAR), as the C5 substituent typically points towards the "hinge-binding" region of a kinase.[4][7]
Rationale:
-
Nucleophile: A second, different nucleophile (amine, alcohol, thiol) is introduced.
-
Temperature: Higher temperatures (e.g., 80-120 °C) or microwave irradiation are often necessary to overcome the lower reactivity of the C5 position.
-
Catalysis: For less reactive nucleophiles, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be employed.[7]
Step-by-Step Methodology:
-
Setup: To the purified 7-substituted-5-chloro intermediate from Protocol 1 (1.0 eq) in a sealed tube or microwave vial, add the second nucleophile (1.5-2.0 eq).
-
Solvent & Base: Add a high-boiling point solvent like dioxane or DMF and a suitable base (e.g., K₂CO₃ or Cs₂CO₃ for SNAr; NaOtBu for Buchwald-Hartwig).
-
Reaction: Heat the reaction mixture to 100 °C (or perform under microwave irradiation at a similar temperature) for 4-24 hours. Monitor by LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final disubstituted product.
Caption: Workflow for sequential SNAr diversification.
Application Spotlight: Synthesis of a Proto-Kinase Inhibitor Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[4][8][9] The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP. The following workflow illustrates how the protocols above can be combined to synthesize a library of potential inhibitors targeting kinases like PI3Kδ or TrkA.[1][7]
Caption: Synthetic pathway to a kinase inhibitor scaffold.
In this example, morpholine is first installed at the C7 position, a common feature in PI3K inhibitors that enhances solubility and interacts with the solvent-front region.[7] Subsequently, an aminopyrazole is coupled to the C5 position to act as the hinge-binding element. Finally, the C3-nitrile could be hydrolyzed to a carboxamide, which can form additional hydrogen bonds within the target's active site, potentially boosting potency.[1]
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: this compound is a fine powder. Handle in a well-ventilated fume hood to avoid inhalation.
-
Reagents: Exercise caution when handling reagents like DIPEA (volatile and corrosive) and when running reactions at elevated temperatures and pressures (e.g., in sealed microwave vials).
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. PubChemLite - this compound (C7H2Cl2N4) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions of dichloropyrazolopyrimidines
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyrazolopyrimidines
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of dichloropyrazolopyrimidine scaffolds using palladium-catalyzed cross-coupling reactions. The protocols and insights contained herein are designed to be both instructional and explanatory, empowering users to not only execute these reactions but also to understand the critical parameters that govern their success.
The Strategic Importance of Pyrazolopyrimidines
The pyrazolopyrimidine core is a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the purine nucleus allows it to function as an effective hinge-binding motif in many protein kinases.[1] Consequently, pyrazolopyrimidine derivatives are at the heart of numerous targeted therapies, particularly in oncology, where they serve as potent protein kinase inhibitors (PKIs).[2][3] The development of blockbuster drugs and promising clinical candidates has validated the kinase inhibition approach as a powerful strategy in treating various cancers.[3][4]
The ability to precisely install diverse chemical functionalities onto the pyrazolopyrimidine core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Dichloropyrazolopyrimidines are ideal starting materials for this purpose, offering two reactive "handles" for sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions.[5]
The Core Challenge: Regioselectivity
In dihalogenated N-heteroarenes like dichloropyrazolopyrimidines, the electronic properties of the ring dictate the relative reactivity of the C-Cl bonds. Typically, the C4 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, leading to preferential C4 functionalization.[6][7][8] This intrinsic reactivity has been observed in thousands of reported cross-coupling reactions.[9]
However, achieving selective functionalization at the C2 position is a significant synthetic challenge that unlocks access to novel chemical space. Recent breakthroughs have shown that catalyst control, specifically the use of sterically hindered N-heterocyclic carbene (NHC) ligands, can override the intrinsic electronic preference and direct the reaction to the C2 position.[6][9][10][11] This guide will provide protocols for achieving both C4 and C2 selectivity.
Caption: Controlling regioselectivity at C4 vs. C2 positions.
The Palladium Catalytic Cycle: A Unifying Mechanism
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[12][13] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Robust One-Pot, Three-Component Synthesis of 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient synthesis of 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a one-pot, three-component reaction. We delve into the underlying reaction mechanism, explain the causality behind the selection of reagents and conditions, and present a step-by-step workflow designed for reproducibility and scalability. This guide is intended to empower researchers in drug discovery and chemical synthesis to reliably produce these high-value compounds.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are N-fused heterocyclic compounds that have garnered immense interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] Their rigid, planar structure makes them ideal scaffolds for interacting with biological targets, especially the ATP-binding sites of protein kinases.[1][3] Several derivatives have been investigated as potent inhibitors of kinases like CDK, EGFR, B-Raf, and Pim-1, which are crucial regulators in cellular signaling pathways often dysregulated in cancers.[1][5][6]
The specific 7-amino-5-aryl-6-carbonitrile substitution pattern is of particular interest as it provides key points for further structural modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[3] The synthetic route detailed herein is a well-established and highly efficient multicomponent reaction that combines an aminopyrazole, an aromatic aldehyde, and an active methylene nitrile (malononitrile) in a single pot, offering high atom economy and operational simplicity.[1][7][8]
Synthetic Strategy and Mechanistic Insights
The primary route for synthesizing the target compounds is a domino three-component condensation-oxidation reaction.[1] This method is favored for its efficiency, mild conditions, and the ability to generate molecular diversity by simply varying the starting aldehyde.
Reaction Mechanism
The reaction proceeds through a cascade of well-understood organic transformations. The causality behind the sequence is critical for troubleshooting and optimization.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The base (e.g., triethylamine or NaOH) deprotonates the acidic methylene group of malononitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidene malononitrile intermediate.[8]
-
Michael Addition: The 5-aminopyrazole, acting as a nucleophile, attacks the electron-deficient β-carbon of the arylidene malononitrile intermediate in a conjugate or Michael addition. This is the key bond-forming step that connects the pyrazole to the pyrimidine precursor.[6]
-
Intramolecular Cyclization & Tautomerization: The resulting Michael adduct undergoes a spontaneous intramolecular cyclization. The amino group on the pyrazole ring attacks one of the nitrile groups, forming the six-membered pyrimidine ring. A subsequent tautomerization (proton shift) leads to the stable, aromatic 7-amino-pyrazolo[1,5-a]pyrimidine product.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the one-pot synthesis.
Core Protocol: Synthesis of 7-amino-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
This protocol describes a general procedure that can be adapted for various aromatic aldehydes. It is designed to be a self-validating system, where successful completion yields a product with well-defined characterization data.
Materials and Reagents
-
5-Amino-1H-pyrazole (or substituted aminopyrazole)
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Ethanol (Absolute)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH, 20 mol%)
-
Standard laboratory glassware
-
Stirring hotplate and reflux condenser
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5-amino-1H-pyrazole (10 mmol, 1 eq.), the desired aromatic aldehyde (10 mmol, 1 eq.), and malononitrile (10 mmol, 1 eq.) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred suspension, add the base catalyst. Use either triethylamine (0.5 mL) or 20 mol% NaOH.[7] The use of a base is crucial as it catalyzes the initial Knoevenagel condensation, which is often the rate-limiting step. Ethanol is an excellent solvent choice as it effectively dissolves the reactants upon heating and facilitates precipitation of the product upon cooling.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of 30% ethyl acetate in hexane). The disappearance of the starting aldehyde spot typically indicates reaction completion. Reaction times can vary from 2 to 6 hours depending on the reactivity of the aldehyde.
-
Product Isolation (Workup): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The resulting solid can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. A characteristic strong absorbance band for the nitrile group (C≡N) should be observed around 2190-2220 cm⁻¹ in the IR spectrum.[9]
Overall Experimental Workflow
Caption: General experimental workflow for synthesis.
Data Presentation: Representative Examples
The versatility of this protocol is demonstrated by its applicability to a wide range of aromatic aldehydes. The electronic nature of the substituent on the aryl ring can influence reaction times and yields.
| Entry | Aryl Group (Ar) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| 1 | Phenyl | 3 | ~85-95 | [9] |
| 2 | 4-Chlorophenyl | 2.5 | ~90-96 | [7] |
| 3 | 4-Methoxyphenyl | 4 | ~88-94 | [8] |
| 4 | 4-Nitrophenyl | 2 | ~92-97 | [7] |
| 5 | 4-(N,N-dimethylamino)phenyl | 5 | ~85-90 | [7] |
Analysis of Results: As shown in the table, aldehydes with electron-withdrawing groups (e.g., -Cl, -NO₂) tend to react faster. This is because these groups increase the electrophilicity of the aldehyde's carbonyl carbon, accelerating the initial Knoevenagel condensation. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slightly decrease the reaction rate. Nonetheless, excellent yields are typically achieved across a broad spectrum of substrates, highlighting the robustness of the method.
Conclusion
The one-pot, three-component synthesis of 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles is a highly efficient, versatile, and reliable method for accessing this important heterocyclic scaffold. The protocol is straightforward, uses readily available starting materials, and proceeds under mild conditions, making it suitable for both academic research and industrial drug development settings. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply and adapt this methodology to generate diverse libraries of compounds for screening and lead optimization.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols: Chlorination of Pyrazolo[1,5-a]pyrimidine-5,7-diol
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, in-depth protocol for the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol to synthesize 5,7-dichloropyrazolo[1,5-a]pyrimidine, a critical intermediate in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" due to its resemblance to endogenous purines, allowing it to interact with a wide array of biological targets, particularly protein kinases.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformation. We present a field-proven, self-validating protocol, complete with safety considerations, characterization data, and a detailed mechanistic overview to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a foundational structural motif in the development of novel therapeutics.[2] Its fused bicyclic system, comprising a pyrazole and a pyrimidine ring, has been identified in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The derivatization of this core, particularly at the 5- and 7-positions, has proven to be a fruitful strategy for modulating biological activity and optimizing pharmacokinetic profiles.[2]
The conversion of the diol functionality of pyrazolo[1,5-a]pyrimidine-5,7-diol to the corresponding dichloro derivative is a pivotal synthetic step. The resulting 5,7-dichloropyrazolo[1,5-a]pyrimidine is a versatile building block, with its two reactive chlorine atoms serving as handles for subsequent nucleophilic aromatic substitution reactions.[1][3] This allows for the systematic introduction of diverse chemical moieties, facilitating extensive structure-activity relationship (SAR) studies essential for modern drug development.[1]
Reaction Principle and Causality
The conversion of the hydroxyl groups in pyrazolo[1,5-a]pyrimidine-5,7-diol to chlorine atoms is typically achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5][6] The starting material exists in tautomeric forms, predominantly as the keto-enol pyrazolo[1,5-a]pyrimidin-7(4H)-one.[7] The reaction proceeds through the activation of the hydroxyl groups by POCl₃. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of HCl and a phosphate byproduct, followed by nucleophilic attack of the chloride ion, results in the desired chlorinated product. The use of excess POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion.[5][8] In some cases, the addition of a tertiary amine base, such as pyridine or triethylamine, can be beneficial to neutralize the generated HCl and accelerate the reaction.[5]
Experimental Protocol: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazolo[1,5-a]pyrimidine-5,7-diol | ≥95% | Commercially Available | Ensure dryness before use. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercially Available | Handle with extreme caution in a fume hood.[9][10][11][12] |
| Toluene | Anhydrous | Commercially Available | Can be used as a co-solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For work-up. | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic layer. | |
| Celite® | Commercially Available | For filtration. |
Equipment
-
Round-bottom flask (appropriate size) equipped with a magnetic stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)
-
Heating mantle with a temperature controller
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Fume hood
Step-by-Step Procedure
ATTENTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[9][10][11][12] All operations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn.[9][10][11]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (10-20 eq) to the flask. The large excess ensures the reaction goes to completion and also serves as the solvent. Optional: Anhydrous toluene can be added as a co-solvent.
-
Reaction Conditions: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.[4]
-
Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then carefully to 0 °C in an ice bath. EXTREME CAUTION: Slowly and dropwise, quench the excess POCl₃ by adding it to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. This is a highly exothermic reaction and will release HCl gas.[5] Ensure the quenching is performed in a well-ventilated fume hood.
-
Extraction: Once the quenching is complete and the pH of the aqueous layer is neutral or slightly basic, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent through a pad of Celite®.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5,7-dichloropyrazolo[1,5-a]pyrimidine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Experimental Workflow Diagram
Caption: Experimental workflow for the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol.
Characterization of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Thorough characterization of the final product is crucial to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyrazolo[1,5-a]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms. |
| ¹³C NMR | The carbon NMR will display signals corresponding to the carbon atoms of the heterocyclic rings, with the carbons attached to chlorine atoms appearing at a characteristic downfield shift. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 5,7-dichloropyrazolo[1,5-a]pyrimidine (C₆H₃Cl₂N₃, MW: 188.01).[13] The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) should be observed. |
| Infrared (IR) Spectroscopy | The IR spectrum should show the absence of the broad O-H and C=O stretching bands present in the starting material and the appearance of C-Cl stretching vibrations. |
| Melting Point | A sharp melting point indicates a high degree of purity. |
Proposed Reaction Mechanism
The chlorination of the tautomeric keto-enol form of pyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride is proposed to proceed through the following steps:
Caption: Proposed mechanism for the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol.
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic.[9][10][11][12] Reacts violently with water, releasing heat and toxic fumes.[12] Always handle in a chemical fume hood with appropriate PPE.[9][10][11] Ensure an emergency shower and eyewash station are readily accessible.[11]
-
Chlorinated Solvents (DCM): Dichloromethane is a potential carcinogen and should be handled in a well-ventilated area.
-
Waste Disposal: All chemical waste, including the quenched reaction mixture and organic solvents, must be disposed of in accordance with institutional and local regulations.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Impure starting material or reagents. | Increase reaction time and/or temperature. Ensure all reagents are anhydrous and of high purity. |
| Low Yield | Inefficient extraction. Decomposition of product during work-up. | Perform multiple extractions. Ensure the quenching process is done at low temperature to minimize side reactions. |
| Product Contamination | Incomplete reaction. Inefficient purification. | Monitor the reaction to completion. Optimize the purification method (e.g., adjust the solvent system for chromatography). |
Conclusion
This application note provides a detailed and robust protocol for the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently and efficiently synthesize 5,7-dichloropyrazolo[1,5-a]pyrimidine, a key intermediate for the development of novel therapeutic agents. The provided characterization data and troubleshooting guide will further aid in the successful execution of this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 13. 5,7-Dichloropyrazolo[1,5-a]pyrimidine | C6H3Cl2N3 | CID 11074154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pim-1 kinase, a serine/threonine kinase, is a constitutively active oncoprotein implicated in a variety of cellular processes including cell cycle progression, survival, and apoptosis.[1][2] Its overexpression is linked to a range of hematological and solid tumors, making it a compelling target for anticancer therapies.[1][3] This document provides a comprehensive guide to the synthesis and application of Pim-1 inhibitors, detailing synthetic strategies for prominent chemical scaffolds, step-by-step experimental protocols, and methodologies for evaluating inhibitor potency and cellular activity.
Introduction: The Rationale for Targeting Pim-1 Kinase
Pim-1 is a key downstream effector in various signaling pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[2][4] Cytokines and growth factors stimulate the JAK/STAT pathway, leading to the transcriptional upregulation of the Pim-1 gene.[4] Once expressed, Pim-1 kinase does not require an activation loop phosphorylation and is constitutively active.[5] It phosphorylates a host of downstream substrates, including the pro-apoptotic protein Bad, thereby promoting cell survival.[6][7]
A unique feature of the Pim kinase family is the presence of a proline residue (Pro123) in the hinge region of the ATP-binding pocket.[1] This proline lacks a hydrogen-bond donor, which is a key difference from many other kinases and can be exploited for the design of selective inhibitors.[1] The development of small-molecule inhibitors that target the ATP-binding site of Pim-1 has become a major focus in oncology drug discovery.[8][9]
Pim-1 Signaling Pathway and Point of Inhibition
The diagram below illustrates the upstream activation of Pim-1 via the JAK/STAT pathway and its subsequent phosphorylation of downstream targets that regulate cell survival and proliferation. Small-molecule inhibitors are designed to compete with ATP for binding in the catalytic site of Pim-1, thereby blocking its kinase activity.
Caption: Pim-1 signaling pathway and point of inhibition.
Synthetic Strategies for Pim-1 Inhibitors
A variety of chemical scaffolds have been developed as Pim-1 inhibitors.[10] This section outlines the synthesis of representative compounds from prominent classes.
Imidazo[1,2-b]pyridazine Derivatives (e.g., SGI-1776)
SGI-1776 is a potent and selective Pim-1 kinase inhibitor.[11][12] The synthesis of the core imidazo[1,2-b]pyridazine scaffold is a key step.
Protocol 3.1: Synthesis of 3-bromo-6-chloro-imidazo[1,2-b]pyridazine [11]
-
Starting Material: 1,4-dibromo-trans-2-butene.
-
Step 1: Cyclization. React 1,4-dibromo-trans-2-butene with the appropriate aminopyridazine to form the imidazo[1,2-b]pyridazine core.
-
Step 2: Halogenation. Introduce a bromine atom at the 3-position and a chlorine atom at the 6-position using standard halogenating agents.
-
Purification: Purify the resulting 3-bromo-6-chloro-imidazo[1,2-b]pyridazine scaffold by column chromatography.
Protocol 3.2: Synthesis of SGI-1776 Analogues via Suzuki Coupling [11]
-
Reaction Setup: In a reaction vessel, combine the 3-bromo-6-chloro-imidazo[1,2-b]pyridazine scaffold, a substituted aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent (e.g., dioxane/water).
-
Suzuki Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: After cooling, extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Nucleophilic Substitution: React the Suzuki coupling product with an appropriate aliphatic amine to displace the chlorine at the 6-position.
-
Purification: Purify the final product by column chromatography or preparative HPLC.
Thiazolidinedione Derivatives
Thiazolidinedione-based compounds have been identified as potent Pim-1 inhibitors.[3][13]
Protocol 3.3: Knoevenagel Condensation for Thiazolidinedione Inhibitors [13]
-
Reactants: Combine a substituted benzaldehyde with thiazolidine-2,4-dione in a suitable solvent such as ethanol or acetic acid.
-
Catalyst: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction: Reflux the mixture for several hours until the reaction is complete. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
Recrystallization: Further purify the product by recrystallization if necessary.
Furan-based Derivatives (e.g., CX-6258)
CX-6258 is a potent, orally available pan-Pim kinase inhibitor.[14][15] Its synthesis involves the construction of a key furan intermediate.
Protocol 3.4: Synthesis of CX-6258 Precursor [14][16]
-
Starting Materials: 5-bromo-2-furaldehyde and 3-carboxybenzeneboronic acid.
-
Suzuki Coupling: Couple the two starting materials using a palladium catalyst to form 3-(5-formylfuran-2-yl)benzoic acid.[16]
-
Amide Coupling: Activate the carboxylic acid of the furan intermediate (e.g., with oxalyl chloride or CDI) and react it with N-methylhomopiperazine to form the corresponding amide.[16]
-
Knoevenagel Condensation: React the resulting aldehyde with a substituted oxindole (e.g., 5-chloroindolin-2-one) in the presence of a base like piperidine in ethanol to yield the final product.[16]
-
Purification: Purify the final compound using column chromatography.
Biochemical and Cellular Assays for Inhibitor Evaluation
Once synthesized, the inhibitory activity of the compounds must be quantified.
In Vitro Kinase Assay
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the Pim-1 enzyme and for calculating the IC₅₀ value.
Workflow: In Vitro Pim-1 Kinase Assay
Caption: Workflow for a typical in vitro Pim-1 kinase assay.
Protocol 4.1: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™) [17][18]
-
Plate Setup: In a 384-well plate, add 1 µL of serially diluted inhibitor compound or DMSO (as a control).
-
Enzyme Addition: Add 2 µL of recombinant Pim-1 kinase diluted in kinase buffer.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assays
Cell-based assays are essential to determine if the inhibitors can penetrate the cell membrane and engage the target in a physiological context.[19]
Protocol 4.2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells known to overexpress Pim-1 (e.g., KU812, MOLM-16, T47D) in a 96-well plate and allow them to adhere overnight.[1][19][20]
-
Compound Treatment: Treat the cells with a serial dilution of the Pim-1 inhibitor for 48-72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent and incubate. Then, add solubilization solution and measure absorbance.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells, and measure luminescence.[7]
-
-
Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the EC₅₀ value.
Protocol 4.3: Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of a known Pim-1 substrate.
-
Cell Treatment: Treat cells with the Pim-1 inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Bad (p-Bad), total Bad, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: A reduction in the p-Bad signal with increasing inhibitor concentration indicates successful target engagement.[7]
Structure-Activity Relationship (SAR) and Data Summary
The synthesis of various analogs allows for the exploration of the structure-activity relationship (SAR), guiding the optimization of inhibitor potency and selectivity.[1][21][22]
| Inhibitor | Scaffold | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Cell Line EC₅₀ (µM) | Reference |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7 | 363 | 69 | - | [12][23] |
| AZD1208 | Pyrimidine | 0.4 | 5 | 1.9 | - | [12] |
| CX-6258 | Furan-Indolinone | 5 | 25 | 16 | - | [12] |
| PIM447 | - | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | - | [12] |
| Quercetagetin | Flavonol | 340 | >10000 | - | 5.5 (RWPE2) | [24] |
| Compound 1 | Quinoxaline-2-carboxylic acid | 74 | - | - | 38.9 (KU812) | [1] |
Note: IC₅₀ and EC₅₀ values can vary depending on assay conditions. Data is compiled from multiple sources for comparison.
Conclusion
The development of potent and selective Pim-1 kinase inhibitors remains a promising avenue for cancer therapy. The synthetic routes and evaluation protocols detailed in this guide provide a framework for researchers to design, synthesize, and validate novel Pim-1 inhibitors. A thorough understanding of the unique structural features of the Pim-1 active site, coupled with robust biochemical and cellular testing cascades, is essential for the successful development of clinically viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This molecule is a critical building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics, particularly protein kinase inhibitors.[1][2][3] This guide synthesizes established protocols with practical, field-proven insights to ensure you can achieve consistent and optimal results.
I. Synthetic Pathway Overview
The most common and reliable route to this compound proceeds via a two-step sequence. The process begins with the cyclocondensation of a suitably substituted 5-aminopyrazole with a malonate derivative to form the dihydroxylated pyrazolo[1,5-a]pyrimidine core. This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield the final target compound.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My yield for the cyclocondensation step (Step 1) is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in the initial cyclocondensation are common and can typically be traced to one of three areas: reagent quality, reaction conditions, or side reactions.
-
Causality & Explanation: The reaction involves the condensation of an aminopyrazole with a β-dicarbonyl compound (like diethyl malonate). This reaction is base-catalyzed and requires elevated temperatures to drive the cyclization and subsequent dehydration. Incomplete reaction due to suboptimal conditions or impure starting materials is the most frequent cause of poor yields.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 5-amino-1H-pyrazole-3-carbonitrile is pure. Impurities can interfere with the reaction. Recrystallize if necessary.
-
Optimize Base and Solvent: Sodium ethoxide in ethanol is a standard and effective base for this transformation.[4] Ensure the base is freshly prepared or properly stored to prevent degradation from moisture. The reaction is typically run at reflux to ensure it goes to completion.
-
Increase Reaction Time: These condensations can be slow. Monitor the reaction by TLC. If starting material is still present after the initially planned duration (e.g., 24 hours), consider extending the reflux time.
-
Consider Alternative Reagents: While diethyl malonate is common, other malonate derivatives or β-ketoesters can be used, which may alter reaction kinetics.[2][5]
-
Q2: The chlorination with POCl₃ (Step 2) is not working, or the yield is very poor. What should I investigate?
A2: The chlorination of the dihydroxy intermediate is a critical and often challenging step. The harsh conditions required can lead to product degradation if not carefully controlled. Reported yields for similar chlorination reactions can vary, sometimes being as low as 38-61%, so optimization is key.[4]
-
Causality & Explanation: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and sometimes the solvent. The reaction proceeds through the formation of phosphate esters, which are subsequently displaced by chloride ions. The reaction requires heat to proceed but is highly exothermic upon initial mixing and can be violent with protic impurities.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The dihydroxy intermediate must be thoroughly dried before adding POCl₃. Any residual water will rapidly decompose the POCl₃, reducing its efficacy and creating hazardous byproducts.
-
Control Temperature: The addition of POCl₃ to the substrate should be done at a low temperature (e.g., 0 °C) to control the initial exotherm.[4] After the addition is complete, the reaction mixture is carefully heated (e.g., to 80 °C or reflux) to drive the chlorination.[4]
-
Use Sufficient POCl₃: POCl₃ is often used in large excess to act as the solvent. If using a co-solvent like acetonitrile, ensure a sufficient molar excess of POCl₃ is present (e.g., 10-20 equivalents) to drive the reaction to completion.[4]
-
Work-up Procedure: The work-up is critical. After the reaction, excess POCl₃ must be removed, typically under reduced pressure. The remaining residue is then very carefully quenched by pouring it onto crushed ice or adding it to cold water. This must be done slowly in a well-ventilated fume hood, as the reaction with water is highly exothermic and releases HCl gas. The product can then be extracted with an organic solvent.
-
Q3: I'm observing multiple spots on my TLC plate after the chlorination reaction. What are these impurities?
A3: The formation of multiple products indicates side reactions or an incomplete reaction.
-
Causality & Explanation: The most likely impurities are unreacted starting material (the dihydroxy intermediate), a mono-chlorinated intermediate, or decomposition products. The relative reactivity of the hydroxyl groups at the C5 and C7 positions can sometimes lead to the formation of a stable mono-chloro species if the reaction is not driven to completion.
-
Troubleshooting Flowchart:
Caption: Decision tree for identifying and resolving impurities in the chlorination step.
-
Purification: The final product, this compound, is typically a solid. It can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6]
III. Frequently Asked Questions (FAQs)
-
What is a realistic overall yield for this two-step synthesis?
-
Based on literature precedents for similar pyrazolo[1,5-a]pyrimidine syntheses, the first step (cyclocondensation) can often achieve high yields (e.g., 80-90%).[4] The second step (chlorination) is often less efficient, with yields sometimes in the 40-65% range.[4] Therefore, a realistic overall yield would be in the range of 30-60%, depending on the specific substrate and optimization of reaction conditions.
-
-
What are the critical safety precautions when using phosphorus oxychloride (POCl₃)?
-
Extreme Hazard: POCl₃ is highly toxic, corrosive, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Quenching: Never add water directly to a large volume of POCl₃. Always add the POCl₃ reaction mixture slowly to a large excess of ice/water with vigorous stirring.
-
Inhalation Hazard: It is a lachrymator and can cause severe respiratory damage. Ensure the fume hood has adequate airflow.
-
-
How can I confirm the structure of my final product?
-
The identity and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of the aromatic protons.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, especially the nitrile (C≡N) stretch.
-
-
IV. Reference Experimental Protocol
This protocol is a representative procedure synthesized from common literature methods.[4][6] Researchers should adapt it based on their specific starting materials and laboratory equipment.
Step 1: Synthesis of 5,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 5-amino-1H-pyrazole-3-carbonitrile followed by diethyl malonate.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
The precipitated solid is collected by filtration, washed with cold ethanol and water, and then dried under vacuum to yield the dihydroxy intermediate.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a drying tube, place the dried 5,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~20 equivalents) to the flask with stirring.
-
After the addition is complete, remove the ice bath and carefully heat the reaction mixture to 80-100 °C. Maintain this temperature for 3-5 hours.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Caution: In a well-ventilated fume hood, carefully pour the concentrated residue onto a large amount of crushed ice with vigorous stirring.
-
A solid precipitate should form. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization (e.g., from ethyl acetate) or column chromatography.
V. Reaction Parameter Summary
The following table summarizes typical conditions and reported yields for the key chlorination step in related pyrazolo[1,5-a]pyrimidine syntheses to provide a benchmark for expected outcomes.
| Substrate | Chlorinating Agent | Temperature | Time | Yield (%) | Reference |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | Reflux | 24 h | 61% | [4] |
| 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 80 °C | 5 h | 38% | [4] |
| 3-Phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one | POCl₃ | Reflux | 3 h | 67% | [1] |
| 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | POCl₃ | N/A | N/A | N/A | [6] |
VI. References
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. --INVALID-LINK--
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3189. --INVALID-LINK--
-
De la Rosa, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5049. --INVALID-LINK--
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 297-321. --INVALID-LINK--
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17783-17802. --INVALID-LINK--
-
Gaponova, A. S., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. [Journal name not fully specified]. --INVALID-LINK--
-
Li, R., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1013-1018. --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1181-1205. --INVALID-LINK--
-
El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1827-1842. --INVALID-LINK--
-
Ryabukhin, Y. I., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(2), M1378. --INVALID-LINK--
-
Li, X. F., et al. (2011). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. --INVALID-LINK--
-
Anonymous. (2025). Synthesis of Octahydropyrano[2,3-d]Pyrimidine Derivatives via Tetrahydropyrano[3,2-e][4][7]Thiazolo[3,2-a]Pyrimidine and 2,6-Dichlorobenzonitrile Oxide. ResearchGate. --INVALID-LINK--
-
Shanghai Hope-Chem Co.,Ltd. (n.d.). This compound CAS NO.845895-95-6. Hope-Chem. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 5,7-Dichloropyrazolo[1,5-a]pyrimidine. PubChem. --INVALID-LINK--
-
Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. --INVALID-LINK--
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of pyrazolo[1,5-a]pyrimidine intermediates
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Intermediates
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic compounds. The pyrazolo[1,-5-a]pyrimidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is often accompanied by challenges in purification, including the removal of closely-related impurities, regioisomers, and managing compound stability.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Low Purity or Significant Tailing After Silica Gel Chromatography
Problem: Your target pyrazolo[1,5-a]pyrimidine intermediate shows significant tailing (streaking) on the TLC plate and elutes from the silica gel column as a broad band, often co-eluting with impurities.
Causality Analysis: The pyrazolo[1,5-a]pyrimidine core contains multiple basic nitrogen atoms. These nitrogens can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction leads to non-ideal chromatographic behavior, causing the characteristic tailing and poor separation. In some cases, highly sensitive compounds can even degrade on the acidic stationary phase.[4]
Solutions:
-
Incorporate a Basic Modifier:
-
Mechanism: Adding a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your mobile phase neutralizes the acidic sites on the silica gel. This minimizes the strong interactions with your basic compound, leading to sharper peaks and improved resolution.
-
Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Observe the effect on the Rf and spot shape on a TLC plate before committing to the column.[4]
-
-
Use Neutralized or Deactivated Silica Gel:
-
Mechanism: For particularly sensitive intermediates, pre-neutralizing the entire stationary phase is a more robust solution. This creates a more inert surface for the separation.
-
Protocol: A detailed, step-by-step procedure for preparing neutralized silica gel is provided in Section 3: Key Experimental Protocols .
-
-
Consider Alternative Stationary Phases:
-
Neutral Alumina: Alumina is generally more basic than silica and can be an excellent alternative for purifying basic compounds. Activity (Brockmann I, II, or III) should be chosen based on compound polarity.
-
Reversed-Phase Chromatography (C18): For more polar pyrazolo[1,5-a]pyrimidine derivatives, reversed-phase chromatography is a powerful option. The separation is based on hydrophobicity rather than interactions with acidic sites, circumventing the tailing issue.[5]
-
Issue 2: Poor Resolution and Co-elution of Isomeric Impurities
Problem: You are unable to separate your desired product from a closely-related impurity, often a regioisomer formed during the cyclization step.
Causality Analysis: The synthesis of the pyrazolo[1,5-a]pyrimidine core, typically through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (or equivalent), can sometimes lead to the formation of regioisomers.[1][6] These isomers often have very similar polarities and molecular weights, making them challenging to separate using standard chromatographic methods.
Solutions:
-
Optimize the Mobile Phase:
-
Mechanism: Fine-tuning the solvent system can exploit subtle differences in polarity between the isomers. Changing the nature of the solvents, not just their ratio, can alter selectivity.
-
Protocol: If a Hexane/EtOAc system fails, try a system with different solvent properties, such as Dichloromethane/Methanol, or introduce a third solvent like acetone or diethyl ether to modulate selectivity. Meticulous TLC analysis with multiple solvent systems is crucial.
-
-
Recrystallization:
-
Mechanism: This classical technique leverages differences in solubility between the desired product and impurities in a specific solvent at different temperatures. If successful, it can provide material of exceptionally high purity.[4][7]
-
Protocol: A systematic approach to solvent screening for recrystallization is essential. Test the solubility of your impure solid in a range of common solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) both at room temperature and at reflux. An ideal solvent will fully dissolve the compound when hot but provide low solubility when cold. A detailed general protocol is available in Section 3 .
-
-
Preparative HPLC:
-
Mechanism: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. For challenging separations where all else fails, preparative HPLC is the definitive solution, albeit at a higher cost and lower throughput. Both normal-phase and reversed-phase systems can be employed.[5]
-
Issue 3: Low or No Recovery of Compound from the Column
Problem: After loading your crude material onto the column, you recover significantly less mass than expected, or in extreme cases, none of your product elutes.
Causality Analysis: This issue typically points to one of two problems: either your compound is irreversibly binding to the stationary phase, or it is degrading during the purification process. As mentioned, the acidic nature of silica gel can cause degradation of sensitive N-heterocycles.[4]
Solutions:
-
Perform a Stability Test:
-
Protocol: Before running a large-scale column, spot a solution of your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted lane, your compound is likely unstable on silica.
-
-
Switch to a More Inert Stationary Phase:
-
Recommendation: Immediately switch to neutralized silica gel (see Protocol 1), neutral alumina, or consider a non-adsorptive technique like recrystallization.
-
-
Dry Loading with an Inert Adsorbent:
-
Mechanism: If you must use silica, minimizing the contact time between your concentrated product and the silica before elution can help. Dry loading involves adsorbing the crude product onto a small amount of silica gel (or an inert material like Celite®) and then loading the dry powder onto the top of the column. This prevents the issues associated with dissolving the product in a strong, polar solvent which can lead to band broadening and prolonged contact with the stationary phase.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of pyrazolo[1,5-a]pyrimidines?
A1: Impurities are highly dependent on the synthetic route. For the common condensation of a 5-aminopyrazole with a 1,3-biselectrophile (like a β-dicarbonyl or β-enaminone), you should look for:
-
Unreacted Starting Materials: Residual 5-aminopyrazole or the biselectrophilic partner.
-
Regioisomers: As discussed in the troubleshooting section, alternative cyclization pathways can lead to isomeric products.[1][6]
-
Byproducts from Side Reactions: Depending on the specific substrates and conditions, side reactions like self-condensation of the dicarbonyl compound can occur.[1]
Q2: How do I choose between column chromatography and recrystallization as a primary purification method?
A2: The choice depends on the properties of your crude product. A decision workflow is presented in Section 4 .
-
Choose Recrystallization when: Your crude product is a solid and you can find a suitable solvent system that provides good solubility when hot and poor solubility when cold. Recrystallization is often faster, less expensive, and can yield higher purity material than chromatography if successful.[7]
-
Choose Chromatography when: Your product is an oil, it is one of multiple components in a complex mixture, or you cannot find a suitable recrystallization solvent. Chromatography is more versatile but is often more time-consuming and solvent-intensive.
Q3: My compound is fluorescent. Does this affect purification?
A3: Yes, it can be an advantage. Many pyrazolo[1,5-a]pyrimidine derivatives exhibit fluorescence.[8] This property can be used as a highly sensitive method for detection. You can often visualize your compound on a TLC plate under a UV lamp (both long and short-wave) with much greater sensitivity than with a chemical stain. This can help in identifying fractions containing even trace amounts of your product during column chromatography. The interaction with silica gel can sometimes enhance fluorescence, which can also be a useful analytical tool.[9]
Q4: Are there any "green" or more sustainable approaches to purification?
A4: Yes. Optimizing synthesis to minimize the need for purification is the greenest approach. Some microwave-assisted synthetic methods have been reported to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity and purity, reducing the reliance on chromatography.[1] When chromatography is necessary, using modern automated systems can optimize solvent usage. Furthermore, choosing recrystallization over chromatography significantly reduces solvent waste.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel
This protocol describes the preparation of a silica gel slurry with triethylamine to neutralize acidic sites, ideal for purifying basic, acid-sensitive compounds.
Materials:
-
Standard silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., 9:1 Hexane/Ethyl Acetate)
-
Triethylamine (Et₃N)
Procedure:
-
In a fume hood, measure the required amount of silica gel for your column into a beaker.
-
Prepare your starting eluent. To this eluent, add 1% (v/v) triethylamine. For example, for 500 mL of eluent, add 5 mL of Et₃N.
-
Slowly add the base-containing eluent to the dry silica gel while gently swirling until a smooth, homogenous slurry is formed. A good consistency is one that can be easily poured but is not overly dilute.
-
Pour the slurry into your chromatography column and proceed with packing as you normally would.
-
Run the column using an eluent that also contains 0.5-1% triethylamine to maintain the neutralized state of the stationary phase throughout the separation.
Protocol 2: General Procedure for Recrystallization
This protocol outlines a systematic approach to finding a suitable solvent and performing a recrystallization.
Procedure:
-
Solvent Screening: Place a small amount of your crude solid (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water, hexane) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
If a solid is insoluble or sparingly soluble at room temperature, heat the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid fully dissolves.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.
-
Bulk Recrystallization: Once a solvent is chosen, dissolve the bulk of your crude material in the minimum amount of the hot solvent.
-
If the hot solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a single seed crystal of the pure compound.[4]
-
Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Section 4: Data & Visual Workflows
Table 1: Common Solvent Systems for Chromatography of Pyrazolo[1,5-a]pyrimidines
| Polarity | Base Solvent System | Modifier (if needed) | Target Rf | Notes |
| Low | Hexanes / Ethyl Acetate | 0.5-1% Triethylamine | ~0.3 | A good starting point for less polar derivatives. |
| Medium | Dichloromethane / Methanol | 0.5-1% Triethylamine | ~0.3 | Excellent for compounds with intermediate polarity. |
| Medium | Toluene / Acetone | 0.5-1% Triethylamine | ~0.3 | Offers different selectivity compared to ester or alcohol-based systems. |
| High | Ethyl Acetate / Methanol | 0.5-1% Triethylamine | ~0.3 | Suitable for highly functionalized, polar intermediates. |
| All | Reversed-Phase (C18) | Acetonitrile / Water with 0.1% TFA or Formic Acid | N/A | Use for polar compounds or when normal phase fails. Acid modifier is standard. |
Diagram 1: Purification Strategy Decision Workflow
Caption: Decision tree for selecting the primary purification method.
Diagram 2: Troubleshooting Low Purity after Column Chromatography
Caption: Workflow for troubleshooting poor chromatography results.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Dichlorination Reactions for Pyrazolopyrimidines
Welcome to the technical support center for the dichlorination of pyrazolopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these critical heterocyclic scaffolds. The following content moves beyond simple procedural outlines to provide in-depth, field-tested insights into optimizing these often-challenging chlorination reactions. Here, we will address common experimental hurdles with a focus on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when performing dichlorination of pyrazolopyrimidine precursors, typically dihydroxypyrazolopyrimidines.
Q1: What are the most common reagents for the dichlorination of dihydroxypyrazolopyrimidines, and what are their primary mechanisms?
A1: The two most prevalent and effective reagents are Phosphorus Oxychloride (POCl₃) and N-Chlorosuccinimide (NCS).
-
Phosphorus Oxychloride (POCl₃): This is the most widely used reagent for this transformation. The reaction typically proceeds via the formation of a Vilsmeier-Haack type intermediate, especially when trace amounts of Dimethylformamide (DMF) are present.[1][2] The dihydroxypyrazolopyrimidine first acts as a nucleophile, attacking the phosphorus center of POCl₃. Subsequent elimination steps, driven by the formation of a stable phosphate byproduct, lead to the replacement of both hydroxyl groups with chlorine atoms.[3][4] The reaction is often performed at reflux temperatures.[3]
-
N-Chlorosuccinimide (NCS): NCS is a source of an electrophilic chlorine atom ("Cl+"). It is considered a milder chlorinating agent compared to POCl₃.[5][6] The mechanism involves the electrophilic attack of "Cl+" on the electron-rich pyrazolopyrimidine ring system.[7] This method can be particularly useful when dealing with acid-sensitive substrates.
Q2: My reaction with POCl₃ is sluggish or incomplete. What are the first parameters I should investigate?
A2: Incomplete conversion is a common issue. Before making drastic changes, consider these factors:
-
Temperature and Reaction Time: Ensure you are reaching and maintaining the appropriate reflux temperature. Many published procedures call for several hours at reflux.[3][4] Consider extending the reaction time and monitoring by TLC or LC-MS.
-
Reagent Stoichiometry: Using a large excess of POCl₃ (often as both reagent and solvent) is standard practice to drive the reaction to completion.
-
Catalytic DMF: The addition of a catalytic amount of DMF can significantly accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[1][2][8]
-
Purity of Starting Material: Ensure your dihydroxypyrazolopyrimidine starting material is dry and free of impurities that could consume the reagent.
Q3: I am observing significant side product formation. What are the likely culprits?
A3: Side product formation often points to issues with reaction control or the stability of your product.
-
Hydrolysis: The dichlorinated product is often highly susceptible to hydrolysis, reverting to the mono-chloro-hydroxy or even the starting dihydroxy compound.[9][10][11] This is especially problematic during aqueous work-up. It is crucial to perform the work-up under cold conditions (e.g., pouring the reaction mixture onto ice) and to quickly extract the product into an organic solvent.[12]
-
Overheating/Degradation: Excessive temperatures or prolonged reaction times can lead to thermal decomposition, resulting in tar-like materials.
-
Regioselectivity Issues: In some substituted pyrazolopyrimidine systems, chlorination at other positions on the ring can occur, although this is less common for the dihydroxy precursors.[13]
Q4: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride?
A4: Yes, these reagents can also be used and function similarly to POCl₃ by converting hydroxyl groups into good leaving groups, which are then displaced by chloride. Thionyl chloride, in particular, is a common alternative.[14] However, POCl₃ remains the most frequently cited and often most effective reagent for achieving dichlorination on this specific scaffold.[3][4]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental failures.
Problem 1: Low Yield of Dichlorinated Product with POCl₃
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress via TLC or LC-MS. Is starting material still present after the recommended reaction time? | 1. Increase Temperature/Time: Ensure vigorous reflux and consider extending the reaction time by 2-4 hours. 2. Add Catalytic DMF: If not already present, add 0.1-0.2 equivalents of DMF to the reaction mixture to generate the Vilsmeier reagent.[1][2] 3. Increase POCl₃ Excess: If using a co-solvent, switch to using POCl₃ as the sole solvent and reagent. |
| Product Hydrolysis During Work-up | Isolate a sample of the crude organic extract and compare its purity to a sample taken directly from the reaction mixture (after quenching). Is there an increase in polar, more hydrophilic spots on the TLC plate? | 1. Cold Quench: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[12] 2. pH Control: After the initial quench, consider carefully neutralizing with a cold, dilute base (e.g., NaHCO₃ solution) before extraction. Avoid strongly basic conditions. 3. Rapid Extraction: Immediately extract the product into a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Minimize contact time with the aqueous phase. |
| Mechanical Loss | Is the product precipitating during the quench and being lost during filtration? | After quenching, extract the entire mixture (aqueous and solid) with an organic solvent in which the product is soluble. Sometimes the product can be partially soluble in both phases. |
Problem 2: Poor Regioselectivity or Unwanted Chlorination
While dichlorination of dihydroxypyrazolopyrimidines is generally regioselective for the hydroxylated positions, other sensitive sites on the molecule can sometimes react.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Highly Activating Groups Present | Analyze the structure of your starting material. Are there other electron-rich positions on the pyrazole or pyrimidine ring? | 1. Use a Milder Reagent: Switch from POCl₃ to NCS.[5][7] NCS-mediated chlorinations can often be performed at lower temperatures and offer higher selectivity for the most activated positions. 2. Protecting Groups: If a particularly sensitive functional group is present elsewhere in the molecule, consider a protection/deprotection strategy. |
| Reaction Temperature Too High | Run the reaction at a lower temperature and monitor for the formation of the desired product versus the side product. | For POCl₃ reactions, try reducing the temperature from reflux to 80-90 °C and increasing the reaction time. This can sometimes temper reactivity and improve selectivity. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Dichlorination using POCl₃
This protocol is a representative starting point for the synthesis of compounds like 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[3][12]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent.
-
Catalyst (Optional): Add N,N-Dimethylformamide (DMF, 0.1-0.2 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice in a separate beaker. Caution: This is a highly exothermic and gas-evolving quench. Perform in a well-ventilated fume hood.
-
Stir the resulting suspension for 30-60 minutes.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Section 4: Visualizing the Chemistry
Diagram 1: Vilsmeier-Haack Reagent Formation
The catalytic effect of DMF in POCl₃ reactions is due to the formation of the Vilsmeier reagent, which is a more potent electrophile.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. clausiuspress.com [clausiuspress.com]
- 13. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles. Authored from the perspective of a Senior Application Scientist, it emphasizes mechanistic understanding and practical, field-tested solutions to common side reactions.
Introduction:
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles is a cornerstone for the development of various therapeutic agents. However, the seemingly straightforward condensation reaction between 3-amino-4-cyanopyrazole and 1,3-dicarbonyl compounds or their equivalents is often plagued by side reactions, leading to purification challenges and reduced yields. This guide provides a structured, in-depth analysis of these issues, offering both diagnostic guidance and validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a significant amount of a low-polarity byproduct that is difficult to separate from the desired product. What is it and how can I prevent its formation?
A1: This is a classic and frequently encountered issue. The primary culprit is often the formation of a bis-adduct, where two molecules of the aminopyrazole react with one molecule of the 1,3-dicarbonyl equivalent.
Mechanistic Insight:
The formation of the desired pyrazolo[1,5-a]pyrimidine involves a cascade of reactions, typically a Michael addition followed by an intramolecular cyclization and dehydration. However, the intermediate formed after the initial Michael addition can, under certain conditions, react with a second molecule of the aminopyrazole before it has a chance to cyclize.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for minimizing bis-adduct formation.
Preventative Measures & Protocols:
-
Control of Stoichiometry and Addition Rate: The most effective method to prevent the formation of the bis-adduct is to maintain a low concentration of the aminopyrazole relative to the dicarbonyl compound throughout the reaction. This can be achieved by the slow, dropwise addition of the aminopyrazole to the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the rates of the competing intra- and intermolecular reactions. Protic solvents, such as ethanol or acetic acid, can facilitate the desired intramolecular cyclization by protonating the intermediate, thereby disfavoring the intermolecular reaction pathway.
Validated Protocol: Minimizing Bis-Adduct Formation
| Step | Procedure | Rationale |
| 1 | Dissolve the 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid (10 mL/mmol). | Acetic acid acts as both a solvent and a catalyst for the cyclization step. |
| 2 | In a separate flask, dissolve 3-amino-4-cyanopyrazole (1.05 eq) in a minimal amount of the same solvent. | Preparing a separate solution allows for controlled addition. |
| 3 | Heat the solution of the dicarbonyl compound to the desired reaction temperature (e.g., 80 °C). | Pre-heating ensures the reaction initiates upon addition. |
| 4 | Add the aminopyrazole solution dropwise over a period of 1-2 hours using an addition funnel. | Slow addition maintains a low concentration of the nucleophile, favoring the intramolecular pathway. |
| 5 | Monitor the reaction by TLC or LC-MS until completion. | Ensures the reaction is not unnecessarily prolonged, which can lead to other side reactions. |
Q2: I am observing the formation of a highly polar byproduct that remains at the baseline on my TLC plate. What could this be?
A2: A highly polar, often water-soluble, byproduct is typically indicative of the hydrolysis of the nitrile group on either the starting material or the final product, yielding the corresponding carboxylic acid or amide.
Mechanistic Insight:
The cyano group is susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures. If the reaction is run for an extended period in a protic solvent like acetic acid or in the presence of water, hydrolysis can become a significant side reaction.
Preventative Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous. The use of freshly distilled solvents and dried glassware can significantly reduce the extent of nitrile hydrolysis.
-
Reaction Time and Temperature: Minimize both the reaction time and temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-processing of the product.
-
pH Control: If the reaction is performed under basic conditions, the use of a milder, non-nucleophilic base can be beneficial. For acidic conditions, avoiding overly harsh acids or prolonged heating is crucial.
Diagnostic Test for Nitrile Hydrolysis:
A simple diagnostic test involves treating a small aliquot of the crude reaction mixture with a diazomethane solution. If the polar byproduct is a carboxylic acid, it will be esterified, leading to a change in its polarity and a shift in its position on the TLC plate.
Q3: My reaction is sluggish and gives a poor yield, with a significant amount of unreacted starting material. How can I improve the conversion?
A3: Poor conversion can stem from several factors, including insufficient activation of the electrophile, low reaction temperature, or the use of an inappropriate catalyst.
Troubleshooting Decision Tree:
Caption: Decision tree for addressing low reaction conversion.
Catalyst Selection:
The choice of catalyst is critical and depends on the specific 1,3-dicarbonyl equivalent being used.
| Catalyst Type | When to Use | Example |
| Acid Catalyst | For reactions with less reactive dicarbonyl compounds. | Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH) |
| Base Catalyst | For reactions involving enolizable ketones. | Piperidine, Triethylamine (Et3N) |
Protocol: Catalytic Activation for Improved Yield
-
To the solution of the 1,3-dicarbonyl compound in the chosen solvent, add a catalytic amount of the selected catalyst (e.g., 1-5 mol%).
-
Stir for 10-15 minutes at room temperature to allow for activation before proceeding with the addition of the aminopyrazole.
-
Proceed with the reaction as previously described, monitoring for completion.
The use of a catalyst can significantly accelerate the rate of the desired reaction, often allowing for lower reaction temperatures and shorter reaction times, which in turn can help to minimize side reactions.
Technical Support Center: Regioselective C-H Functionalization of Indoles
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-H functionalization on the indole scaffold. Achieving regioselectivity between the C5 and C7 positions is a common yet significant challenge. This document provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios to help you optimize your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing C5 vs. C7 selectivity in indole C-H functionalization?
A1: The selectivity between the C5 and C7 positions of the indole core is primarily governed by a delicate interplay of steric and electronic factors, which are manipulated through strategic experimental design. Unlike the electron-rich pyrrole ring (C2 and C3), the benzenoid half of indole is less reactive, making direct functionalization challenging.[1][2][3]
The cornerstone of achieving selectivity on the benzene ring is the use of Directing Groups (DGs) , typically installed at the N1 position.[1][4][5] These groups function by coordinating to a transition metal catalyst, bringing it into close proximity to a specific C-H bond.
-
C7-Selectivity: This is often achieved by leveraging steric hindrance. A bulky directing group at the N1 position will sterically favor the formation of a six-membered metallacycle intermediate involving the C7-H bond. The alternative five-membered metallacycle required for C2 activation is often disfavored with bulky DGs.[6][7][8] The C7 position is the most accessible ortho position for the catalyst once it's coordinated to the N1-directing group.
-
C5-Selectivity: Achieving C5 selectivity is more complex. It often requires a different strategic approach, such as installing a directing group at the C3 position, which can then direct functionalization to the C4 or C5 positions.[1][2][3] Recently, copper-catalyzed methods have shown promise for C5-alkylation by using a C3-carbonyl group as a directing element.[9]
The choice of the transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Copper) and the reaction conditions (ligands, solvents, temperature) are also critical variables that modulate the effectiveness and preference of the directing group strategy.[10][11]
Q2: How does the choice of directing group (DG) impact the C5/C7 product ratio?
A2: The directing group is arguably the most critical variable in controlling this regioselectivity. Its size, coordinating atoms, and removability are all key considerations.
-
Bulky, Strongly Coordinating Groups for C7: Groups like N-P(O)tBu2 (di-tert-butylphosphinoyl) and N-pivaloyl are highly effective for directing functionalization to the C7 position.[1][8] The bulky tert-butyl moieties create significant steric repulsion, making the C7 position the preferred site for C-H activation to avoid clashes with the pyrrole ring. The oxygen atom on these carbonyl or phosphinoyl groups acts as an excellent coordination site for the metal catalyst.[7]
-
Heterocyclic Directing Groups: N-heterocycles, such as pyridyl or pyrimidyl groups, can also be used. Interestingly, the ring size of the directing group itself can influence selectivity. Studies have shown that five-membered heterocycle DGs (like thiazole) can favor C7 borylation, while six-membered rings (like pyrimidine) can lead to C2 borylation as the kinetic product, demonstrating the subtle geometric constraints at play.[12]
-
Directing Groups for C5: To access the C5 position, the directing element must be positioned to favor metallacycle formation involving the C5-H bond. A common strategy is to place a directing group, such as a pivaloyl group, at the C3 position.[1][2][3] This places the catalyst in a position to activate the C4 or C5 C-H bonds.
Below is a workflow to guide your selection of a directing group strategy.
Caption: Decision workflow for selecting a directing group strategy.
Troubleshooting Guide
Problem 1: My reaction is giving me a mixture of C7 and C2 products, with low selectivity for C7.
Scenario: I am attempting a C7-arylation of my N-pivaloyl indole using a Palladium catalyst, but I'm getting a significant amount of the C2-arylated byproduct.
Analysis & Solution:
This is a classic selectivity problem where the intrinsic reactivity of the C2 position competes with the directed C7 functionalization. While the N-pivaloyl group directs to C7, suboptimal conditions can allow the competing C2 pathway to dominate.[7] Here’s how to troubleshoot:
-
Increase the Steric Bulk of the N1-Directing Group: The pivaloyl group is effective, but if C2 competition persists, consider a bulkier DG. The N-P(O)tBu2 group, for example, provides greater steric hindrance and can significantly enhance C7 selectivity in Pd-catalyzed reactions.[1][3]
-
Modify the Ligand on the Catalyst: The ligand environment around the metal center is crucial. For Pd-catalyzed C7 arylations, pyridine-type ligands have been shown to be effective.[8] A bulkier ligand can further enhance the steric pressure that favors the less-congested C7 position.
-
Adjust Reaction Temperature: C-H activation is often the rate-determining step. The energy barriers for C2 vs. C7 activation can be close. Sometimes, lowering the reaction temperature can favor the thermodynamically more stable C7-metallacycle pathway over the kinetically accessible C2 pathway. Conversely, for some systems, higher temperatures might be needed to overcome the activation barrier for the C7 C-H bond. Careful temperature screening is advised.
-
Check Your Substrate's Electronic Properties: If your indole contains strong electron-donating groups on the benzene ring, this can increase the nucleophilicity of all positions, potentially reducing the directing effect. While harder to change, this is a factor to consider in your analysis.[13]
Problem 2: I am trying to achieve C5-functionalization but the reaction is not working or is giving me products from reaction at the pyrrole ring (C2/C3).
Scenario: I am using a C3-carbonyl indole and a copper catalyst for a C5-alkylation as described in the literature, but I'm seeing no conversion or decomposition.
Analysis & Solution:
C5-functionalization is less common and mechanistically distinct. The success of this reaction relies on the precise coordination of the catalyst and the specific reaction pathway.[9]
-
Verify the Catalyst System: The reported copper-catalyzed C5-alkylation specifies a Cu(OAc)₂·H₂O and AgSbF₆ catalyst system.[9] The silver salt likely acts as a halide scavenger and helps generate the active cationic copper species. Ensure both components are fresh and used in the correct stoichiometry.
-
Confirm the Carbene Precursor Quality: This reaction proceeds via a copper-carbene intermediate.[9] The stability and purity of your diazo compound (e.g., α-diazomalonate) are critical. Decomposed or impure diazo compounds can lead to a host of side reactions or catalyst inhibition.
-
Solvent Choice is Key: The mechanism involves the formation of specific intermediates. The solvent can dramatically influence their stability and reactivity. Ensure you are using the solvent specified in the reference protocol (e.g., DCE). Non-coordinating solvents are often preferred to avoid competitive binding to the catalyst.
-
Rule out C3 Reactivity: The C3 position is intrinsically the most nucleophilic site on an indole.[14][15] If your electrophile (or carbene precursor) is too reactive, it may react directly at C3 via a standard electrophilic aromatic substitution pathway before the directed C-H activation can occur. If you suspect this, you may need to use a less reactive electrophile or fine-tune the conditions to favor the catalytic cycle.
Data Summary: Directing Group & Catalyst Effects on Selectivity
| Directing Group (Position) | Metal Catalyst | Reaction Type | Predominant Selectivity | References |
| P(O)tBu₂ (N1) | Palladium (Pd) | Arylation | C7 | [1],[3] |
| PtBu₂ (N1) | Palladium (Pd) | Arylation, Olefination | C7 | [1],[2] |
| Pivaloyl (N1) | Rhodium (Rh) | Alkenylation, Alkylation | C7 | [6],[8] |
| Pivaloyl (N1) | Iridium (Ir) | Amidation | C7 | [7] |
| Pivaloyl (C3) | Palladium (Pd) | Arylation | C4 / C5 | [1],[16] |
| Carbonyl (C3) | Copper (Cu) | Alkylation | C5 | [9] |
Key Experimental Protocols
Protocol 1: C7-Selective Arylation of N-Pivaloyl Indole via Pd-Catalysis
This protocol provides a representative procedure for achieving high C7 selectivity.
Materials:
-
N-Pivaloyl Indole (1.0 eq)
-
Aryl Iodide (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 eq)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-Pivaloyl Indole (e.g., 0.2 mmol, 40.2 mg).
-
Add the Aryl Iodide (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), Ag₂CO₃ (0.4 mmol, 110 mg), and Pivalic Acid (0.06 mmol, 6.1 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the C7-arylated indole product.
Causality Note: The combination of the pivaloyl directing group, a palladium catalyst, and a silver-based oxidant is a well-established system for C-H activation. Pivalic acid is often added as a co-catalyst to facilitate the proton abstraction step in the C-H activation/metallation process, which proceeds via a concerted metalation-deprotonation (CMD) mechanism.
Visualizing the C7-Selective Catalytic Cycle
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. msesupplies.com [msesupplies.com]
- 10. Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Controlling selectivity in N-heterocycle directed borylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing pyrazolo[1,5-a]pyrimidine libraries
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidine libraries. The guidance herein is grounded in established chemical principles and field-proven insights to empower you to overcome common synthetic challenges and refine your experimental protocols.
Introduction to Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthesis, most commonly achieved through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, is versatile yet can present challenges.[2] This guide is designed to be a comprehensive resource to navigate these complexities, ensuring the efficient and successful construction of your target libraries.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of pyrazolo[1,5-a]pyrimidine libraries.
Q1: What are the most common starting materials for pyrazolo[1,5-a]pyrimidine synthesis?
The most prevalent and versatile approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.[4] Common examples of these electrophiles include β-dicarbonyl compounds, β-ketoesters, and α,β-unsaturated ketones.[2][4] The choice of these starting materials directly influences the substitution pattern on the resulting pyrimidine ring.
Q2: How can I control the regioselectivity of the cyclocondensation reaction?
Regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis, with the potential for the formation of isomeric byproducts. The outcome is often dictated by the nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone has been shown to yield cyclopentapyrazolo[1,5-a]pyrimidines with high regioselectivity.[2] Careful selection of starting materials and optimization of reaction conditions are key to controlling the reaction pathway.[2]
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
Microwave-assisted synthesis offers several benefits, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles, which can simplify purification.[2] This technique has been successfully employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions, making it a more sustainable approach.[2]
Q4: My reaction is complete, but I am struggling with purification. What are some common strategies?
Purification of pyrazolo[1,5-a]pyrimidine derivatives can indeed be challenging due to the potential for similarly polar byproducts. Common purification techniques include:
-
Recrystallization: This is a preferred method when a suitable solvent system can be identified, as it can provide highly pure material.[1]
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from isomers and other impurities.[5]
-
Avoiding Chromatography: In some cases, reaction conditions can be optimized to minimize byproducts, potentially eliminating the need for chromatographic purification. For example, using an excess of the aminopyrazole reactant has been reported to facilitate purification by consuming the other starting material more completely.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidine libraries.
Problem 1: Low or No Product Yield
| Possible Causes | Troubleshooting Steps & Explanations |
| Poor Quality Starting Materials | Verify the purity of your 5-aminopyrazole and 1,3-dicarbonyl compound. Impurities can interfere with the reaction. Consider recrystallizing or purifying the starting materials if their purity is questionable. The stereoelectronic properties of the aminopyrazole can also influence reactivity.[1] |
| Suboptimal Reaction Conditions | Optimize reaction temperature, solvent, and catalyst. The choice of solvent (e.g., acetic acid, ethanol) and catalyst (e.g., sulfuric acid, piperidine) can significantly impact the reaction rate and yield.[2][4] Systematically screen different conditions to find the optimal parameters for your specific substrates. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of reactants. While a 1:1 stoichiometry is typical, in some cases, using a slight excess of one reactant can drive the reaction to completion. For example, an excess of diethyl malonate has been shown to favor the formation of the desired pyrazolo[1,5-a]pyrimidine.[1] |
| Decomposition of Reactants or Products | Monitor the reaction progress carefully (e.g., by TLC or LC-MS). Prolonged reaction times or excessive temperatures can lead to the degradation of sensitive starting materials or the final product. |
Problem 2: Formation of Isomeric Byproducts (Regioselectivity Issues)
| Possible Causes | Troubleshooting Steps & Explanations |
| Ambident Nucleophilicity of 5-Aminopyrazole | The 5-aminopyrazole has two nucleophilic nitrogen atoms, which can lead to the formation of pyrazolo[3,4-b]pyridine isomers. The regioselectivity is highly dependent on the substituents on the pyrazole ring and the reaction conditions. |
| Nature of the 1,3-Bielectrophile | The structure of the 1,3-dicarbonyl compound plays a crucial role. The use of unsymmetrical dicarbonyl compounds can lead to mixtures of regioisomers. Consider using symmetrical dicarbonyls if regioselectivity is a major concern. The reaction of 5-aminopyrazoles with chromones in the presence of sodium methoxide has been reported to yield a mixture of pyrazolo[1,5-a]pyrimidine isomers.[4] |
| Reaction Conditions | Varying the solvent, temperature, and catalyst can influence the regiochemical outcome. For instance, controlling the stoichiometry of reactants, such as using a stoichiometric amount of diethyl malonate and heating the mixture neat, can alter the nucleophile and thus the regioselectivity.[1] |
Problem 3: Difficulty in Product Characterization
| Possible Causes | Troubleshooting Steps & Explanations |
| Ambiguous NMR Spectra | Distinguishing between regioisomers can be challenging. 1H and 13C NMR spectroscopy are powerful tools for structure elucidation. Specific chemical shifts and coupling constants can help differentiate between isomers. For example, the chemical shift of a methyl group at the 5- or 7-position can be a diagnostic indicator.[6] 2D NMR techniques (e.g., HETCOR, NOESY) can provide definitive structural assignments.[6][7] |
| Unexpected Reaction Products | In some cases, unexpected rearrangements or side reactions can occur. If the spectral data does not match the expected product, consider the possibility of alternative reaction pathways. For example, the reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of both syn- and anti-configured tetrahydropyrazolo[1,5-a]pyrimidines.[7] |
Key Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation
This protocol provides a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
Step-by-Step Methodology:
-
To a solution of the 5-aminopyrazole derivative (1.0 mmol) in a suitable solvent (e.g., acetic acid, ethanol, 5-10 mL), add the 1,3-dicarbonyl compound (1.0-1.2 mmol).
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated H₂SO₄) or a base (e.g., piperidine), if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Table 1: Representative Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temperature | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Ethanol | Sodium ethoxide | Reflux | 89 | [5] |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | 1,3-Diketones | Acetic Acid | H₂SO₄ | Not specified | 87-95 | [8] |
| 5-Aminopyrazoles | Chalcones | DMF | KOH | Not specified | Good to excellent | [4] |
Visualization of Key Concepts
General Synthetic Workflow
The following diagram illustrates the fundamental reaction for synthesizing the pyrazolo[1,5-a]pyrimidine core.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Troubleshooting Decision Tree: Low Product Yield
This diagram provides a logical flow for troubleshooting low-yielding reactions.
Caption: A decision tree for troubleshooting low product yields.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Their synthesis, while versatile, can present challenges, particularly when scaling up.
This center provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust and scalable synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles and field experience.
Problem 1: Low Yield in the Condensation of 5-Aminopyrazole with β-Dicarbonyl Compounds
Question: I am attempting to synthesize a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine via the classical condensation of a 5-aminopyrazole with a 1,3-diketone in acetic acid, but my yields are consistently low (<30%). What are the likely causes and how can I improve the yield?
Answer:
This is a very common issue, and the low yield often stems from several factors related to reactant stability, reaction conditions, and side reactions.
Potential Causes & Solutions:
-
Decomposition of the β-Dicarbonyl Compound: Many β-dicarbonyl compounds, especially non-symmetrical ones, can be unstable under prolonged heating in acidic conditions, leading to self-condensation or decomposition.
-
Solution: Instead of conventional heating over several hours, consider using microwave-assisted organic synthesis (MAOS) .[1][4] Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times to mere minutes, thereby minimizing reactant decomposition and improving yields.[1][4]
-
-
Poor Nucleophilicity of the 5-Aminopyrazole: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the amino group, slowing down the initial attack on the dicarbonyl.
-
Solution 1 (Catalyst): The reaction can be catalyzed by either acid or base.[1] While acetic acid is common, you might explore using a stronger acid catalyst like a catalytic amount of sulfuric acid (H₂SO₄) to protonate the carbonyl group and increase its electrophilicity.[1] Conversely, for certain substrates, a base catalyst like sodium ethoxide can deprotonate the aminopyrazole, increasing its nucleophilicity.[5]
-
Solution 2 (Solvent): Acetic acid acts as both solvent and catalyst. However, for less reactive starting materials, a higher boiling point solvent like ethanol under reflux can be effective.[5]
-
-
Formation of Regioisomers: With unsymmetrical 1,3-diketones, the formation of two different regioisomers is possible, which can complicate purification and lower the yield of the desired product.
-
Solution: The regioselectivity is often controlled by the electronic and steric nature of the substituents on the β-dicarbonyl compound.[5] For instance, a trifluoromethyl group will strongly direct the initial nucleophilic attack to the other carbonyl due to its electron-withdrawing nature.[5] Careful analysis of your starting materials and potentially modifying them can favor the formation of one isomer. It is crucial to characterize your product mixture thoroughly using techniques like NMR to determine the isomeric ratio.
-
-
Inefficient Work-up and Purification: The product might be partially soluble in the aqueous phase during work-up, or it might be lost during chromatographic purification.
-
Solution: After the reaction, pouring the mixture onto ice-water is a standard procedure. Ensure the pH is adjusted to precipitate the product fully. For purification, recrystallization is often a highly effective and scalable method for pyrazolo[1,5-a]pyrimidines and can be more efficient than column chromatography for large quantities.[5]
-
Workflow Diagram: Optimizing the Condensation Reaction
Caption: Troubleshooting workflow for low-yield condensation reactions.
Problem 2: Difficulty with Regioselectivity in Multi-Component Reactions
Question: I am using a one-pot, three-component reaction involving a 5-aminopyrazole, an aldehyde, and a β-ketoester to synthesize a complex pyrazolo[1,5-a]pyrimidine. However, I am getting a mixture of isomers that are very difficult to separate. How can I control the regioselectivity?
Answer:
Multi-component reactions are powerful for building molecular complexity in a single step, but controlling regioselectivity is a critical challenge. The final structure is determined by the sequence of bond formations.
Causality and Strategic Solutions:
-
Understanding the Mechanism: The reaction likely proceeds through an initial condensation between the aldehyde and the β-ketoester to form a Knoevenagel adduct, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization. The regioselectivity is determined at the cyclization step.
-
Influence of Substituents: The electronic properties of the substituents on all three components play a crucial role.
-
On the 5-Aminopyrazole: Electron-donating groups will increase the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, potentially leading to different cyclization pathways.
-
On the β-Ketoester: The relative electrophilicity of the ketone and ester carbonyls directs the final intramolecular cyclization. Generally, the ketone is more electrophilic and will be attacked by the endocyclic nitrogen of the pyrazole.
-
-
Microwave-Assisted Synthesis for Regioselective Control: Microwave irradiation has been shown to not only accelerate these reactions but also to enhance regioselectivity in some cases.[1] The rapid, controlled heating can favor one reaction pathway over another, leading to a cleaner product profile.
-
Solvent-Free Conditions: For certain reactions, performing the synthesis under solvent-free conditions with microwave irradiation can lead to high regioselectivity and yield.[1] This approach minimizes side reactions that might occur in solution.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis
-
Reactant Stoichiometry: In a microwave-safe vessel, combine the 5-aminopyrazole (1.0 mmol), aldehyde (1.0 mmol), and β-dicarbonyl compound (1.0 mmol).
-
Solvent/Catalyst: Add a minimal amount of a high-boiling point solvent like ethanol or perform the reaction neat. A catalytic amount of an acid (e.g., acetic acid) or base (e.g., piperidine) can be added.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 5-20 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, add ethanol to the reaction mixture and cool further to induce crystallization. Collect the solid product by filtration and wash with cold ethanol.
-
Analysis: Confirm the structure and regiochemistry of the product using 1D and 2D NMR techniques (e.g., NOESY, HMBC).
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using flow chemistry for the scalable synthesis of pyrazolo[1,5-a]pyrimidines?
A1: Flow chemistry offers several compelling advantages for scalability:
-
Enhanced Safety: By using small reactor volumes, exothermic reactions can be controlled much more effectively, reducing the risk of thermal runaways.
-
Improved Reproducibility and Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to highly consistent product quality.
-
Increased Efficiency: Continuous processing allows for the production of large quantities of material in a smaller footprint compared to batch reactors. For example, the thermolysis of azidoacrylates to form related fused heterocycles can be achieved in seconds at high temperatures in a flow reactor.[6]
-
Telescoping Reactions: Multi-step syntheses can be "telescoped" into a single continuous flow process, eliminating the need for isolation and purification of intermediates.[6]
Q2: I need to introduce a functional group at the 3-position for further derivatization. What is a reliable method for this?
A2: A robust and scalable method is the one-pot cyclization developed by Sikdar et al. (2023), which allows for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[1] This method involves the reaction of aminopyrazoles, enaminones (or chalcones), and a sodium halide in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[1] The resulting 3-halo substituent, particularly an iodo or bromo group, is an excellent handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of functional groups.[2]
Mechanism Overview: One-Pot Halogenation
Caption: One-pot synthesis and functionalization of 3-halo-pyrazolo[1,5-a]pyrimidines.
Q3: My final product is difficult to purify by column chromatography on a large scale. Are there alternative purification strategies?
A3: Absolutely. For scalable synthesis, relying solely on chromatography is often impractical. Consider these alternatives:
-
Recrystallization: This is one of the most powerful and cost-effective methods for purifying crystalline solids on a large scale. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can suspend the crude material in that solvent, stir, and then filter. This will wash away the impurities, leaving behind the purified product.
-
Acid-Base Extraction: If your pyrazolo[1,5-a]pyrimidine has a basic nitrogen atom, you can often purify it by dissolving the crude material in an organic solvent, extracting with an aqueous acid to move the product into the aqueous phase, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure product.
Q4: Can I synthesize pyrazolo[1,5-a]pyrimidines without pre-forming the aminopyrazole?
A4: Yes, there are methods that construct the fused ring system from acyclic precursors. For instance, Ding and co-workers developed a scalable, one-pot protocol involving a [4+2] cycloaddition (Diels-Alder) reaction.[5] This approach starts with an N-propargylic sulfonylhydrazone which, through a copper-catalyzed click reaction and subsequent decomposition, forms an intermediate that undergoes an intramolecular Diels-Alder reaction to build the fused heterocyclic core.[5] Such methods can offer advantages in terms of step economy and access to unique substitution patterns.
Summary of Key Synthetic Strategies
| Synthetic Strategy | Key Reactants | Typical Conditions | Scalability Considerations | Reference |
| Condensation | 5-Aminopyrazole, 1,3-Dicarbonyl | Acidic (e.g., AcOH) or basic catalysis, conventional heating or microwave | Well-established, can be scaled with optimization. Recrystallization is key for purification. | [1][5] |
| Three-Component | 5-Aminopyrazole, Aldehyde, Active Methylene Compound | One-pot, often microwave-assisted | High step economy. Regioselectivity can be a challenge and requires careful optimization. | [1][4] |
| Cycloaddition | Acyclic precursors (e.g., N-propargylic sulfonylhydrazone) | Copper(I) catalysis, one-pot | Innovative and step-economical. May require more specialized starting materials. | [5] |
| Flow Chemistry | Various (e.g., azidoacrylates) | High temperature, short residence time in a microreactor | Excellent for large-scale production, enhanced safety and control. Requires specialized equipment. | [6] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Macrocyclization for Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for the optimization of macrocyclization reactions for pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common hurdles and successfully synthesize these promising therapeutic agents.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Macrocyclization of these scaffolds can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their acyclic counterparts.[3][4][5] However, the formation of a macrocyclic ring, especially in the late stages of a synthetic route, presents a unique set of challenges.[6] This guide provides practical solutions and the underlying scientific principles to navigate these complexities.
I. Troubleshooting Guide: Common Issues in Macrocyclization
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My macrocyclization yield is consistently low, with significant recovery of the linear precursor. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue in macrocyclization and can stem from several factors. The primary challenge is to favor the intramolecular cyclization over competing intermolecular reactions.
Potential Causes & Solutions:
-
Unfavorable Conformation of the Linear Precursor: The linear molecule may adopt a conformation that is not conducive to ring closure, creating a high entropic barrier.[7][8]
-
Solution 1: Introduce "Turn-Inducing" Elements: Incorporate residues like proline, D-amino acids, or N-methylated amino acids into the linker of your linear precursor. These elements can pre-organize the backbone into a conformation that facilitates cyclization.[7][9]
-
Solution 2: Solvent Screening: The reaction solvent significantly influences the precursor's conformation.[7] Experiment with a range of solvents with varying polarities, such as DMF, DCM, THF, or mixtures like DMF/dioxane.
-
-
Inefficient Coupling/Reaction Conditions: The chosen reaction for ring closure may not be optimal for your specific substrate.
-
Solution 1: Reagent Screening: For macrolactamization, screen a panel of modern coupling reagents. Phosphonium salts (e.g., PyBOP, HBTU) or uronium salts (e.g., HATU) are often effective.[7] The addition of additives like HOAt or HOBt can suppress side reactions.[7] For other cyclization types, such as Suzuki or Heck couplings, screen different palladium catalysts and ligands.[6][10]
-
Solution 2: Temperature Optimization: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also lead to side reactions like epimerization.[7]
-
-
High Concentration: At higher concentrations, intermolecular reactions (dimerization, oligomerization) become kinetically favored over the desired intramolecular cyclization.[11][12]
-
Solution: High-Dilution Conditions: The "high-dilution principle" is a cornerstone of successful macrocyclization.[12] This is typically achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump. This maintains a very low concentration of the reactant at any given time, favoring the intramolecular pathway.[11][12]
-
Q2: I'm observing significant formation of dimers and higher-order oligomers. How can I suppress these side products?
A2: The formation of high molecular weight species is a clear indication that intermolecular reactions are outcompeting your desired macrocyclization.
Potential Causes & Solutions:
-
Concentration Effects: As discussed in Q1, concentrations that are too high will inevitably lead to oligomerization.
-
Solution 1: Implement High-Dilution: This is the most critical factor to control. Use a syringe pump for the slow addition of your linear precursor to the reaction vessel. A starting concentration to aim for is typically in the range of 0.001-0.01 M.[8]
-
Solution 2: On-Resin Cyclization: Performing the cyclization while the peptide is still attached to a solid support can mimic high-dilution conditions due to site isolation on the resin.[9][11] This "pseudo-dilution" effect can effectively reduce intermolecular reactions.[9]
-
-
Reaction Kinetics: If the rate of the intermolecular reaction is significantly faster than the intramolecular cyclization, oligomers will dominate.
-
Solution: Catalyst/Reagent Choice: The choice of catalyst or coupling reagent can influence the relative rates of intra- and intermolecular reactions. Some catalytic systems can act as templates, pre-organizing the linear precursor and accelerating the intramolecular cyclization.[11]
-
Q3: The macrocyclization reaction is stalling or not proceeding to completion. What should I investigate?
A3: A stalled reaction can be due to catalyst deactivation, reagent degradation, or the formation of an unreactive intermediate.
Potential Causes & Solutions:
-
Catalyst Deactivation (for metal-catalyzed reactions): The catalyst may be poisoned by impurities or degrade under the reaction conditions.
-
Solution 1: Use High-Purity Reagents and Solvents: Ensure all starting materials, reagents, and solvents are free from impurities that could deactivate the catalyst.
-
Solution 2: Degas Solvents: For oxygen-sensitive catalysts (e.g., Palladium catalysts), thoroughly degas the solvents before use.
-
Solution 3: Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.
-
-
Reagent Instability: The coupling reagents or other activated species may be unstable under the reaction conditions.
-
Solution: Freshly Prepare Reagents: Prepare solutions of coupling reagents immediately before use.
-
-
Formation of an Unreactive Intermediate: The linear precursor might be forming a stable, unreactive aggregate or an intramolecular hydrogen bond that prevents cyclization.
-
Solution: Additives and Solvent Modification: The addition of chaotropic agents or modifying the solvent system can help disrupt these non-productive interactions.
-
Q4: How can I effectively monitor the progress of my macrocyclization reaction?
A4: Real-time reaction monitoring is crucial for optimizing conditions and determining the optimal reaction time.
Recommended Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for monitoring macrocyclization. It allows you to track the disappearance of the linear precursor and the appearance of the macrocyclic product, as well as identify any side products like dimers or oligomers.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For reactions run at a sufficiently high concentration, NMR can be used to monitor the reaction progress by observing changes in the signals of the starting material and product.[13]
-
TLC (Thin-Layer Chromatography): While less quantitative, TLC can be a quick and easy way to get a qualitative sense of the reaction's progress.
II. Frequently Asked Questions (FAQs)
What are the most common strategies for macrocyclization of pyrazolo[1,5-a]pyrimidine inhibitors?
The choice of macrocyclization strategy depends on the available functional groups in the linear precursor. Common methods include:
-
Macrolactamization: Formation of an amide bond between a carboxylic acid and an amine. This is a widely used and robust method.[10][14]
-
Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, or Sonogashira couplings are powerful for forming carbon-carbon bonds within the macrocycle.[10][14]
-
Ring-Closing Metathesis (RCM): This method uses a ruthenium catalyst to form a carbon-carbon double bond between two terminal alkenes.[10][14]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for forming a triazole-containing macrocycle.[14]
How does the linker length and composition affect macrocyclization efficiency?
The linker plays a critical role in pre-organizing the molecule for cyclization.
-
Length: There is an optimal linker length for a given macrocycle size. A linker that is too short can introduce significant ring strain, making cyclization difficult. A linker that is too long can increase the conformational flexibility, disfavoring the cyclization-competent conformation.
-
Composition: The atoms and functional groups within the linker influence its flexibility and conformational preferences. Incorporating rigid elements like aromatic rings or alkynes can reduce the entropic penalty of cyclization.[11]
What are the key considerations for purifying macrocyclic compounds?
Purification of macrocycles can be challenging due to their often-similar properties to the linear precursor and oligomeric side products.
-
Reverse-Phase HPLC (High-Performance Liquid Chromatography): This is the most common and effective method for purifying macrocycles. Careful optimization of the gradient and solvent system is often required to achieve good separation.
-
Normal-Phase Chromatography: For less polar macrocycles, normal-phase chromatography on silica gel can be effective.
-
Size-Exclusion Chromatography: This technique can be useful for separating the desired monomeric macrocycle from higher molecular weight oligomers.
III. Experimental Protocols & Data
Protocol 1: General Procedure for High-Dilution Macrolactamization
This protocol provides a general framework for performing a macrolactamization reaction under high-dilution conditions.
Materials:
-
Linear precursor containing a free carboxylic acid and a free amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
High-purity, anhydrous solvent (e.g., DMF)
-
Syringe pump
Procedure:
-
Set up a reaction vessel with a large volume of the chosen solvent (to achieve a final concentration of ~0.001 M).
-
Add the base (e.g., 4 equivalents of DIPEA) to the reaction vessel.
-
Prepare a solution of the linear precursor and the coupling reagent (e.g., 1.2 equivalents of HATU) in the same solvent.
-
Using a syringe pump, add the solution of the linear precursor and coupling reagent to the reaction vessel over a period of 4-12 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction and proceed with workup and purification.
Table 1: Comparison of Macrocyclization Conditions
| Entry | Coupling Reagent | Base | Solvent | Concentration (M) | Yield (%) | Dimer/Monomer Ratio |
| 1 | HATU | DIPEA | DMF | 0.001 | 65 | 1:15 |
| 2 | PyBOP | DIPEA | DMF | 0.001 | 58 | 1:12 |
| 3 | HATU | DIPEA | DCM | 0.001 | 45 | 1:8 |
| 4 | HATU | DIPEA | DMF | 0.01 | 30 | 1:4 |
Data is representative and will vary depending on the specific substrate.
IV. Visualization of Key Concepts
Diagram 1: Macrocyclization vs. Oligomerization
Caption: The effect of concentration on the outcome of a cyclization reaction.
Diagram 2: Troubleshooting Workflow for Low Macrocyclization Yield
Caption: A decision tree for troubleshooting low-yielding macrocyclization reactions.
V. References
-
Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--
-
Macrocyclization strategy for improving candidate profiles in medicinal chemistry. (2024). European Journal of Medicinal Chemistry, 272, 116501. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--
-
Troubleshooting low yield in macrocyclization of peptide precursors. (n.d.). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Macrocycles & cyclopeptides in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
The Synthesis of Macrocycles for Drug Discovery. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Obstacles and innovations of macrocyclic drug development. (2025). Drug Target Review. Retrieved January 4, 2026, from --INVALID-LINK--
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). European Journal of Medicinal Chemistry, 208, 112770. Retrieved January 4, 2026, from --INVALID-LINK--
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules, 27(15), 4935. Retrieved January 4, 2026, from --INVALID-LINK--
-
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). Chemical Reviews, 115(16), 8766–8834. Retrieved January 4, 2026, from --INVALID-LINK--
-
High dilution principle. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry, 3(7), 507–524. Retrieved January 4, 2026, from --INVALID-LINK--
-
Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. (2025). Molecules. Retrieved January 4, 2026, from --INVALID-LINK--
-
Challenges and synthetic opportunities of macrocyclization as a tool for the development of highly selective kinase inhibitors. (n.d.). American Chemical Society. Retrieved January 4, 2026, from --INVALID-LINK--
-
Macrocycles in Drug Discovery—Learning from the Past for the Future. (n.d.). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--
-
Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). The Chemical Record, 23(7), e202300063. Retrieved January 4, 2026, from --INVALID-LINK--
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--
-
Design of macrocyclic pyrazolo[1,5‐a]pyrimidines for better selectivity against CK2. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (n.d.). Arabian Journal of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Dalton Transactions, 50(44), 15995–16008. Retrieved January 4, 2026, from --INVALID-LINK--
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. Retrieved January 4, 2026, from --INVALID-LINK--
-
Biocompatible strategies for peptide macrocyclisation. (n.d.). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--
-
Peptide cyclization problems? (2018). Reddit. Retrieved January 4, 2026, from --INVALID-LINK--
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 706–710. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chirality-Matched Catalyst-Controlled Macrocyclization Reactions. (n.d.). ChemRxiv. Retrieved January 4, 2026, from --INVALID-LINK--
-
Discovery of Pyrazolo[1,5- a ]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (n.d.). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 4, 2026, from --INVALID-LINK--
-
An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. (n.d.). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. (2021). Journal of Medicinal Chemistry, 64(12), 7991–8009. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclization strategy for improving candidate profiles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and synthetic opportunities of macrocyclization as a tool for the development of highly selective kinase inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High dilution principle - Wikipedia [en.wikipedia.org]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles | MDPI [mdpi.com]
Validation & Comparative
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibitor Design
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile structure and potent biological activity as a protein kinase inhibitor.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the nuances of how structural modifications on this privileged scaffold influence inhibitor potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
The Allure of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in drug discovery, particularly for kinase inhibition. Its fused bicyclic system, comprising a pyrazole and a pyrimidine ring, acts as a bioisostere for the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[2][3] The true power of this scaffold lies in its synthetic tractability, allowing for the introduction of diverse substituents at multiple positions.[1][2] These modifications can be fine-tuned to achieve high potency and selectivity for specific kinase targets, a critical aspect in the development of targeted therapies with reduced off-target effects.[1][2]
Below is a diagram illustrating the core pyrazolo[1,5-a]pyrimidine scaffold with key positions for substitution highlighted.
Caption: Core Pyrazolo[1,5-a]pyrimidine scaffold with key substitution points.
Comparative SAR Analysis Across Key Kinase Families
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evident in its application against a diverse array of kinase targets implicated in cancer and other diseases.[1][4] Here, we compare the SAR for several prominent kinase families.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical targets in cancers harboring NTRK gene fusions.[5][6] Notably, two of the three FDA-approved Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine core.[5][6]
Key SAR Insights for Trk Inhibition:
-
Position 3: Introduction of a carboxamide moiety at this position significantly enhances TrkA inhibitory activity.[7] Further substitution on the amide nitrogen with alcohol or N-heterocyclic groups can further boost potency.[7]
-
Position 5: Substitution with a 2,5-difluorophenyl or a substituted pyridine linked to a pyrrolidine ring contributes to increased activity.[7]
-
Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has shown advantages over linear counterparts, often leading to improved binding affinity and selectivity due to conformational rigidity.[5][8]
| Compound ID | R3 Substituent | R5 Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Compound 10 | Carboxamide derivative | Pyrrolidine-linked heterocycle | 0.2 | - | - | [7] |
| Compound 11 | Carboxamide derivative | Pyrrolidine-linked heterocycle | 0.4 | - | - | [7] |
| Compound 22 | - | 5-azabicyclohexane derivative | 3 | 14 | 1 | [5] |
| Compound 28 | Macrocyclic amine | Macrocyclic ether | 0.17 | 0.07 | 0.07 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of various CDKs.[9][10]
Key SAR Insights for CDK Inhibition:
-
General Trend: Aromatic substitutions at the 7-position and diverse groups at the 2- and 3-positions are common features of potent CDK inhibitors.
-
Compound 4k (BS-194): This potent inhibitor of CDK1, 2, and 9 demonstrates the effectiveness of the scaffold.[9][11] While the full structure is complex, it highlights the potential for achieving high potency through strategic substitutions.
-
Selectivity: Achieving selectivity among the highly homologous CDK family members remains a challenge. However, subtle modifications can influence the selectivity profile. For instance, a study on CDK9 inhibitors derived from a multi-kinase inhibitor, PIK-75, led to the development of a more selective compound by modifying the pyrazolo[1,5-a]pyrimidine core.[12][13]
| Compound ID | Target CDKs | IC50 (nM) | Key Structural Features | Reference |
| 4k (BS-194) | CDK2, CDK1, CDK9 | 3, 30, 90 | Orally bioavailable | [9] |
| Compound 18b | CDK9 | Potent (exact value not specified) | Improved selectivity over PIK-75 | [12] |
| Compound 12h | CDK2 | 22 | 7-(4-Bromophenyl)-3-(3-chlorophenylazo)-2-amino | [10] |
| Compound 12i | CDK2 | 24 | 7-(4-Bromophenyl)-3-(2-chlorophenylazo)-2-amino | [10] |
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target in oncology.[14][15] Pyrazolo[1,5-a]pyrimidines have emerged as highly selective and potent Pim-1 inhibitors.[16][17]
Key SAR Insights for Pim-1 Inhibition:
-
High Selectivity: The pyrazolo[1,5-a]pyrimidine core itself appears to confer a high degree of selectivity for Pim-1, as demonstrated by screening against a large panel of oncogenic kinases.[16][17]
-
hERG Liability Mitigation: Early Pim-1 inhibitors often suffered from hERG inhibition, a major safety concern. SAR studies on pyrazolo[1,5-a]pyrimidine derivatives showed that removing terminal basic moieties could completely abrogate this liability.[17]
-
Dual Inhibition: Some derivatives exhibit dual inhibitory activity against Pim-1 and Flt-3 kinases.[15][17]
| Compound ID | Pim-1 IC50 | Flt-3 IC50 | hERG Inhibition | Key SAR Finding | Reference |
| Lead Compound | Potent (nanomolar) | Potent (nanomolar) | Not significant at 30 µM | High selectivity for Pim-1 | [14][16] |
| Compound 11b | Potent | 2-15 fold less potent than Pim-1 | Not significant | Potent cellular activity | [17] |
c-Src Kinase Inhibitors
c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is linked to cancer progression.
Key SAR Insights for c-Src Inhibition:
-
Position 7: Replacement of an ethylenediamino group with an amino alcohol group at this position was found to overcome the blockade of the hERG channel (IKr).[18]
-
Position 5: Modification of substituents at this position, along with the side chains on the amino alcohols at the 7-position, enhanced intracellular c-Src inhibitory activity.[18]
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases are critical components of signaling pathways for numerous cytokines and growth factors, making them key targets for inflammatory and autoimmune diseases.
Key SAR Insights for JAK Inhibition:
-
2-Amino-pyrazolo[1,5-a]pyrimidines: A series of 2-amino-pyrazolo[1,5-a]pyrimidines have been identified as potent and selective inhibitors of JAK2.[19]
-
Substitutions on R1: For JAK1/JAK3 inhibitors, the R1 position is often a substituted phenyl or a 6-membered heteroaryl group.[20]
Experimental Protocols for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential. Below are representative step-by-step methodologies for key assays used in the characterization of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase enzyme (recombinant, purified).
-
Substrate (peptide or protein specific to the kinase).
-
ATP (stock solution, typically 10 mM).
-
Test compound (serial dilutions in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 1 µL of test compound dilutions to the appropriate wells.
-
Add 2 µL of a kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's GI50 (concentration for 50% growth inhibition).
Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.
-
Future Directions and Concluding Remarks
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors.[2][5] Future research will likely focus on several key areas:
-
Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity to minimize off-target effects and associated toxicities remains a primary goal.[1]
-
Overcoming Drug Resistance: The emergence of resistance mutations is a significant challenge in targeted therapy.[5][6] Designing next-generation pyrazolo[1,5-a]pyrimidine inhibitors that can effectively target these mutations is crucial.
-
Enhancing Bioavailability: Optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy is an ongoing effort.[1][2]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN110612302A - Pyrazolo[1,5-a]pyrimidine derivatives as kinase JAK inhibitors - Google Patents [patents.google.com]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine and Other Privileged Scaffolds in Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The efficacy and selectivity of these inhibitors are intrinsically linked to their core chemical structures, or scaffolds. This guide provides an in-depth comparative analysis of the pyrazolo[1,5-a]pyrimidine scaffold against other prominent kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. By examining experimental data on their performance, physicochemical properties, and clinical relevance, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex terrain of kinase inhibitor design.
The Central Role of the Scaffold in Kinase Inhibitor Design
Protein kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful therapeutic strategy.[1] The scaffold of these inhibitors is the foundational chemical framework upon which side chains and functional groups are appended to achieve desired potency, selectivity, and pharmacokinetic properties. A well-designed scaffold can provide a rigid and pre-organized geometry that complements the kinase active site, thereby enhancing binding affinity and minimizing off-target effects.
This guide will delve into the nuances of the pyrazolo[1,5-a]pyrimidine scaffold and objectively compare it to other "privileged" scaffolds that have demonstrated broad utility in kinase inhibitor development.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous ATP purine core. This mimicry allows it to effectively compete for the ATP-binding site of a wide range of kinases.
Key Features and Advantages:
-
ATP-Mimetic Nature: The nitrogen arrangement in the pyrazolo[1,5-a]pyrimidine core mimics the hydrogen bonding pattern of the adenine base of ATP, facilitating strong interactions with the hinge region of the kinase active site.
-
Structural Rigidity and Planarity: The fused ring system provides a rigid and planar structure, which can reduce the entropic penalty upon binding to the target kinase, leading to higher affinity.
-
Synthetic Tractability: The pyrazolo[1,5-a]pyrimidine core is amenable to a variety of synthetic modifications at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Proven Clinical Success: This scaffold is the foundation for several clinically successful kinase inhibitors, most notably in the realm of TRK inhibitors.
Notable Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors:
-
Larotrectinib: A first-in-class, highly selective TRK inhibitor approved for the treatment of patients with NTRK gene fusion-positive solid tumors.[2] Larotrectinib exhibits high potency against all three TRK proteins (TRKA, TRKB, and TRKC) and demonstrates limited inhibition of a large panel of off-target kinases, highlighting the potential for high selectivity with this scaffold.[2]
-
Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK fusion proteins. While also based on a pyrazolo[1,5-a]pyrimidine core, its broader kinase activity showcases the scaffold's versatility.
-
BS-194: A selective and potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK1, and CDK9, demonstrating the scaffold's utility beyond tyrosine kinases.[3]
Comparative Scaffolds in Kinase Inhibition
While the pyrazolo[1,5-a]pyrimidine scaffold has proven its merit, other heterocyclic systems have also been extensively utilized in the development of kinase inhibitors. A comparative understanding of these scaffolds is crucial for rational drug design.
The Quinazoline Scaffold
The quinazoline scaffold is another prominent ATP-mimetic core that has been the basis for numerous approved kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).
-
Key Features: Similar to pyrazolo[1,5-a]pyrimidines, the quinazoline core can form key hydrogen bonds with the kinase hinge region. Its bicyclic aromatic nature provides a rigid platform for substituent placement.
-
Notable Examples:
The Pyrimidine Scaffold
The single-ring pyrimidine scaffold is a smaller, more flexible core that has also been successfully employed in a variety of kinase inhibitors.
-
Key Features: The pyrimidine ring can still form the necessary hydrogen bonds with the kinase hinge. Its smaller size and increased flexibility can offer advantages in terms of physicochemical properties and the ability to access different sub-pockets within the kinase active site.
-
Notable Examples:
-
Imatinib: A pioneering kinase inhibitor targeting BCR-Abl, c-KIT, and PDGF-R, with a pyrimidine core as a key structural element.
-
Osimertinib: A third-generation, irreversible EGFR inhibitor that is effective against the T790M resistance mutation.[6]
-
The Indole Scaffold
The indole scaffold, while not a direct ATP-mimetic in the same way as the pyrimidine-containing scaffolds, is a common feature in many kinase inhibitors and can participate in various binding interactions.
-
Key Features: The indole ring can engage in hydrophobic and pi-stacking interactions within the ATP-binding site. It can also serve as a versatile anchor for presenting other key pharmacophoric groups.
-
Notable Examples:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with an oxindole core.
-
Nazartinib: A selective inhibitor of mutant EGFR.[6]
-
Comparative Performance Analysis: A Data-Driven Perspective
A direct, quantitative comparison of kinase inhibitors based on different scaffolds is essential for understanding their relative strengths and weaknesses. The following tables summarize key experimental data for representative inhibitors from each scaffold class.
Table 1: Comparative Inhibitory Activity (IC50) Against Specific Kinases
| Scaffold | Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TRKA, TRKB, TRKC | 5-11 | [2] |
| BS-194 | CDK2/cyclin A | 3 | [3] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | [4] |
| Erlotinib | EGFR | 2 | [5] | |
| Pyrimidine | Osimertinib | EGFR (T790M) | <10 | [6] |
| Indole | Nazartinib | EGFR (mutant) | 1.3-3.5 | [6] |
Note: IC50 values can vary depending on the specific assay conditions and should be interpreted as a relative measure of potency.
Table 2: Comparative Physicochemical and ADME Properties of Approved Kinase Inhibitors
| Property | Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib) | Quinazoline (e.g., Gefitinib) | Pyrimidine (e.g., Imatinib) | Indole (e.g., Sunitinib) | General Trend for Approved Kinase Inhibitors[1][7] |
| Molecular Weight ( g/mol ) | ~428 | ~447 | ~494 | ~398 | Generally > 400 |
| cLogP | ~3.5 | ~3.2 | ~4.5 | ~5.2 | Often higher than "rule-of-five" guidelines |
| Topological Polar Surface Area (Ų) | ~70 | ~80 | ~95 | ~75 | Typically between 75 and 150 |
| Oral Bioavailability | Good | Moderate to Good | Good | Moderate | A key consideration in development |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 | Often metabolized by CYP enzymes |
Data for specific compounds are approximate and sourced from various public databases. The general trend is based on a systematic analysis of approved kinase inhibitors.[1][7]
Causality Behind Experimental Choices and Self-Validating Systems
The selection of specific kinase targets and cell lines for inhibitor profiling is a critical aspect of the drug discovery process. For instance, the choice of EGFR as a target for quinazoline-based inhibitors was driven by its well-established role in the pathogenesis of NSCLC.[4] The use of cell lines with specific EGFR mutations (e.g., H1975 with the T790M mutation) provides a self-validating system to assess the efficacy of inhibitors against resistance mechanisms.[6]
Similarly, the development of Larotrectinib was predicated on the discovery of NTRK gene fusions as oncogenic drivers in a variety of tumor types. The use of cell lines harboring these fusions allows for a direct assessment of on-target activity. The high selectivity of Larotrectinib, as determined by broad kinase panel screening, further validates the pyrazolo[1,5-a]pyrimidine scaffold's potential for generating highly targeted therapies.[2]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.
Caption: Typical Preclinical Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (solubilized in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the reaction at 30°C for 1 hour.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion: The Enduring Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
This comparative analysis underscores the pyrazolo[1,5-a]pyrimidine scaffold as a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. Its ATP-mimetic nature, coupled with its synthetic tractability, has enabled the development of successful clinical candidates, such as Larotrectinib, which exemplifies the potential for achieving high target selectivity.
While other scaffolds like quinazoline, pyrimidine, and indole have also led to numerous blockbuster drugs, the pyrazolo[1,5-a]pyrimidine framework offers a compelling combination of features that make it a valuable starting point for novel kinase inhibitor discovery programs. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. However, the continued exploration and derivatization of the pyrazolo[1,5-a]pyrimidine scaffold are poised to yield the next generation of innovative and effective targeted therapies for cancer and other diseases.
References
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives as Potent and Selective CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as inhibitors of Protein Kinase CK2. As a Senior Application Scientist, this document is structured to offer not just a comparative analysis against other known CK2 inhibitors but also to provide the underlying scientific rationale for the experimental methodologies used in their validation. Our focus is on delivering a self-validating system of protocols and data to ensure scientific integrity and empower your research and drug development endeavors.
Introduction: Protein Kinase CK2 - A Pervasive Therapeutic Target
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its pleiotropic nature is underscored by its hundreds of substrates, positioning it as a key node in numerous signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[2] Overexpression of CK2 is a common feature in a multitude of human cancers and is often correlated with poor prognosis.[3] This has made CK2 an attractive therapeutic target for the development of novel anti-cancer agents.[3]
The this compound scaffold has emerged as a promising starting point for the development of potent and selective CK2 inhibitors. This guide will delve into the validation of derivatives from this chemical series, comparing their performance with well-established CK2 inhibitors, CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB).
The Landscape of CK2 Inhibitors: A Comparative Analysis
The development of small molecule inhibitors against CK2 has led to several chemical classes, each with distinct potency and selectivity profiles. Here, we compare derivatives of the this compound scaffold against two widely recognized inhibitors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Platform for Potency and Selectivity
The this compound core serves as a versatile template for chemical modification. The chlorine atoms at the 5 and 7 positions are amenable to displacement, allowing for the introduction of various substituents to optimize potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications at these positions can significantly enhance inhibitory activity against CK2.[4]
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of representative 5,7-disubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives against CK2, alongside the comparator compounds CX-4945 and TBB. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.
| Inhibitor Class | Compound/Derivative | CK2α IC50 (nM) | CK2α' IC50 (nM) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | 45 | Not Reported | [5] |
| Representative 5-anilinopyrazolo[1,5-a]pyrimidines | Potent Inhibition | Not Reported | [4] | |
| Benzonaphthyridine | CX-4945 (Silmitasertib) | 1 | 1 | Not Reported |
| Tetrabromobenzotriazole | TBB | 900 (rat liver CK2) | Not Reported | Not Reported |
Note: The IC50 values are sourced from multiple publications and assay conditions may vary.
Kinase Selectivity: A Critical Parameter
A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in yielding highly selective CK2 inhibitors.[6] Kinase selectivity is typically assessed by screening the inhibitor against a broad panel of kinases.
| Inhibitor | Number of Kinases Screened | Off-Target Kinases Inhibited >90% at 1 µM | Reference(s) |
| SGC-CK2-1 (a pyrazolo[1,5-a]pyrimidine derivative) | 403 | 3 (including CK2α and CK2α') | [4] |
| CX-4945 (Silmitasertib) | 238 | 7 | [4] |
| TBB | 33 | 3 (moderately inhibited) | Not Reported |
The data suggests that derivatives from the pyrazolo[1,5-a]pyrimidine class, such as SGC-CK2-1, can exhibit superior selectivity compared to CX-4945. This enhanced selectivity is a significant advantage, potentially leading to a better therapeutic window and reduced side effects.
Visualizing the Mechanism: CK2 in Cellular Signaling
To understand the impact of these inhibitors, it is crucial to visualize the central role of CK2 in oncogenic signaling. The following diagram illustrates how CK2 promotes cell survival and proliferation through the PI3K/Akt and NF-κB pathways.
Caption: CK2's role in the PI3K/Akt and NF-κB signaling pathways.
Experimental Validation: Protocols and Rationale
The validation of CK2 inhibitors requires a series of robust and reproducible assays. This section provides detailed, step-by-step methodologies for key experiments, explaining the causality behind the experimental choices.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2. The ADP-Glo™ Kinase Assay is a widely used, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced.
Rationale for Method Selection: The ADP-Glo™ assay is preferred for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. It avoids the safety and disposal concerns associated with radioactive assays.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human CK2α or CK2 holoenzyme in kinase assay buffer.
-
Prepare a solution of a specific CK2 peptide substrate (e.g., RRRADDSDDDDD) and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for CK2 to ensure accurate IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 2.5 µL of the CK2 enzyme solution.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for CK2 Activity
To confirm that the inhibitor is active in a cellular context, it is essential to measure its effect on CK2 activity within cells. This is typically done by monitoring the phosphorylation status of a known CK2 substrate.
Rationale for Cell Line Selection:
-
DLD-1 (Colon Carcinoma): This cell line is often used in xenograft models and has been shown to be sensitive to CK2 inhibition.[4]
-
Jurkat (T-cell leukemia): These cells are widely used in apoptosis studies and are known to have high endogenous CK2 activity.
Detailed Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Seed DLD-1 or Jurkat cells in appropriate culture medium and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the this compound derivative or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control. A decrease in the phosphorylation of the CK2 substrate indicates inhibition of cellular CK2 activity.
-
Conclusion and Future Directions
Derivatives of the this compound scaffold represent a promising class of potent and selective CK2 inhibitors. The available data suggests that this chemical series can yield compounds with superior selectivity profiles compared to the clinical candidate CX-4945. The experimental protocols detailed in this guide provide a robust framework for the validation and characterization of these and other novel CK2 inhibitors.
Future research should focus on comprehensive kinase profiling of a wider range of these derivatives to fully elucidate their selectivity. Furthermore, in vivo studies in relevant cancer models are necessary to translate the promising in vitro and cellular data into potential therapeutic applications. The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds significant potential for the development of next-generation CK2 inhibitors for the treatment of cancer and other diseases driven by aberrant CK2 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay [promega.com.au]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of novel pyrazolo[1,5-a]pyrimidine compounds, focusing on their evaluation in both laboratory (in vitro) and living organism (in vivo) settings. As a Senior Application Scientist, the aim is to synthesize technical accuracy with field-proven insights to empower researchers in their drug discovery endeavors.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Its versatility allows for extensive chemical modifications, leading to the development of potent and selective inhibitors for various therapeutic targets.[1][2] This guide will explore the critical experimental pathways for evaluating these novel compounds, from initial cell-free assays to preclinical animal models, providing a framework for robust and reproducible drug development.
The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fused bicyclic system of a pyrazole and a pyrimidine ring forms the core of pyrazolo[1,5-a]pyrimidines. This unique structure provides a rigid framework amenable to the introduction of diverse functional groups, which is crucial for optimizing pharmacological properties.[1] A significant area of interest for this class of compounds is their potent activity as protein kinase inhibitors, which are key regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] Several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have advanced to clinical trials, underscoring their therapeutic potential.[1][3]
Beyond oncology, these compounds have shown promise as anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) agents.[1][3][4][5] The diverse biological activities stem from the ability of the scaffold to interact with various enzymatic targets and receptors.
In Vitro Evaluation: The Foundation of Discovery
In vitro studies are the first crucial step in characterizing the biological activity of novel pyrazolo[1,5-a]pyrimidine compounds. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated proteins, cells, or tissues. The primary goals are to determine the compound's potency, selectivity, and mechanism of action.
Key In Vitro Assays: A Comparative Overview
A well-designed in vitro testing cascade is essential for efficient lead identification and optimization. The choice of assays depends on the intended therapeutic target. For pyrazolo[1,5-a]pyrimidines, a common focus is on kinase inhibition.
1. Kinase Inhibition Assays:
-
Rationale: As many pyrazolo[1,5-a]pyrimidines are designed as kinase inhibitors, directly measuring their ability to inhibit the target kinase is paramount.[1][2] This is often the primary screening assay.
-
Methodology:
-
Biochemical Assays: These cell-free assays utilize purified recombinant kinase enzymes, a substrate (often a peptide), and ATP. The inhibitory effect of the compound is measured by quantifying the reduction in substrate phosphorylation. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., FRET, TR-FRET), and luminescence-based assays (e.g., Kinase-Glo®).
-
Cell-Based Assays: These assays assess the inhibition of a specific kinase within a cellular context. This can be achieved by measuring the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting or ELISA. Cellular thermal shift assays (CETSA) can also be employed to confirm target engagement in intact cells.
-
-
Data Interpretation: The primary output is the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ indicates higher potency.
2. Cellular Proliferation and Cytotoxicity Assays:
-
Rationale: For anticancer agents, it is crucial to assess their ability to inhibit cancer cell growth and induce cell death.
-
Methodology:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP levels, providing a highly sensitive measure of viable cells.
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis) or necrosis.
-
-
Data Interpretation: Results are typically expressed as GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
3. Target Selectivity Profiling:
-
Rationale: To minimize off-target effects and potential toxicity, it is essential to evaluate the selectivity of a compound against a panel of related and unrelated kinases.[2]
-
Methodology: The compound is screened against a large panel of kinases (e.g., the KINOMEscan™ platform) at a fixed concentration. The percentage of inhibition for each kinase is determined.
-
Data Interpretation: The results provide a selectivity profile, highlighting potential off-target activities that need to be considered during further development.
Experimental Workflow: In Vitro Evaluation
Caption: A typical workflow for the in vitro evaluation of novel pyrazolo[1,5-a]pyrimidine compounds.
Comparative Data of Hypothetical Pyrazolo[1,5-a]pyrimidine Compounds
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Cancer Cell Line A GI₅₀ (nM) | Cancer Cell Line B GI₅₀ (nM) |
| PZP-001 | 5 | 500 | 20 | 35 |
| PZP-002 | 25 | 150 | 100 | 120 |
| Standard Drug X | 10 | 100 | 30 | 45 |
This table illustrates how in vitro data can be used to compare the potency and selectivity of novel compounds against a standard of care.
In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
Promising candidates from in vitro studies are advanced to in vivo evaluation to assess their efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a whole organism. These studies are critical for predicting the clinical potential of a new drug.
Key In Vivo Models and Studies
1. Animal Models of Disease:
-
Rationale: To demonstrate the therapeutic efficacy of the compound in a disease-relevant context.
-
Methodology:
-
Xenograft Models: For anticancer agents, human cancer cells are implanted into immunocompromised mice. The compound is then administered, and its effect on tumor growth is monitored.
-
Inflammation Models: Models like carrageenan-induced paw edema or collagen-induced arthritis are used to evaluate anti-inflammatory activity.
-
-
Data Interpretation: Key endpoints include tumor growth inhibition (TGI), reduction in inflammatory markers, and improvement in clinical scores.
2. Pharmacokinetic (PK) Studies:
-
Rationale: To understand how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.
-
Methodology: The compound is administered to animals (typically mice or rats) via different routes (e.g., oral, intravenous). Blood samples are collected at various time points and analyzed to determine the concentration of the compound.
-
Data Interpretation: PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
3. Pharmacodynamic (PD) Studies:
-
Rationale: To demonstrate that the compound is hitting its intended target in the animal and eliciting the desired biological response.
-
Methodology: After compound administration, tissue samples (e.g., tumor) are collected and analyzed for target modulation. For a kinase inhibitor, this could involve measuring the phosphorylation of the target or its downstream substrates.
-
Data Interpretation: A correlation between the dose of the compound, target inhibition, and therapeutic efficacy is established.
4. Toxicology and Safety Studies:
-
Rationale: To identify potential adverse effects of the compound.
-
Methodology: The compound is administered to animals at various doses, and they are monitored for signs of toxicity, including changes in body weight, clinical observations, and analysis of blood and tissues.
-
Data Interpretation: The maximum tolerated dose (MTD) and any potential organ toxicities are determined.
Experimental Workflow: In Vivo Evaluation
Caption: A streamlined workflow for the in vivo evaluation of a lead pyrazolo[1,5-a]pyrimidine compound.
Comparative Data of Hypothetical Pyrazolo[1,5-a]pyrimidine Compounds in a Xenograft Model
| Compound | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Target Phosphorylation Inhibition in Tumor (%) |
| PZP-001 | 30 | 65 | -2 | 75 |
| PZP-002 | 30 | 20 | -15 | 30 |
| Standard Drug X | 50 | 55 | -5 | 60 |
This table demonstrates how in vivo data can be used to compare the efficacy and tolerability of different compounds.
Signaling Pathway: A Common Target for Pyrazolo[1,5-a]pyrimidines
Many pyrazolo[1,5-a]pyrimidine compounds are designed to inhibit kinases within critical signaling pathways that drive cell proliferation and survival. One such pathway is the RAS-RAF-MEK-ERK pathway, which is frequently mutated in cancer.
Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target for pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the design of novel therapeutics. A systematic and rigorous evaluation, encompassing both in vitro and in vivo studies, is essential for identifying and advancing promising drug candidates. The future of pyrazolo[1,5-a]pyrimidine research will likely focus on improving selectivity, overcoming drug resistance, and exploring novel therapeutic applications beyond oncology.[2] As our understanding of disease biology deepens, so too will the opportunities for developing innovative and effective medicines based on this versatile chemical scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyrimidines: Efficacy and Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including roles as kinase inhibitors in targeted cancer therapy.[1][2] The efficacy of these compounds is intrinsically linked to the substituents on the heterocyclic core, making the choice of synthetic route a critical decision in drug discovery and development. This guide provides an in-depth comparison of the most effective and commonly employed synthetic strategies for pyrazolo[1,5-a]pyrimidines, offering insights into their mechanisms, experimental protocols, and comparative performance to aid researchers in selecting the optimal path for their specific target molecules.
The Workhorse Route: Condensation of Aminopyrazoles with β-Dicarbonyl Compounds
The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is arguably the most traditional and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core.[1][3][4] This approach offers a high degree of versatility, allowing for the introduction of a wide array of substituents at various positions of the final fused ring system.
Mechanism and Rationale
The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization via the nucleophilic endocyclic nitrogen of the pyrazole ring attacking the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine. The regioselectivity of the reaction with unsymmetrical β-dicarbonyls can often be controlled by tuning the reaction conditions, such as pH and solvent.[1]
Caption: Generalized mechanism for the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.
Comparative Data
| Starting Materials | Conditions | Yield (%) | Reaction Time | Reference |
| 5-Amino-3-(arylamino)-1H-pyrazole-4-carbonitriles and 1,3-diketones/ketoesters | H2SO4, AcOH | 87-95 | Not specified | [1][5] |
| 3-Substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyls | Conventional heating or microwave | Good yields | Varies | [1] |
| 5-Aminopyrazole and 2-arylmalondialdehydes | Acidic conditions | 40-60 | Not specified | [3] |
| 5-Aminopyrazole and 2-arylmalondialdehydes | Microwave (170°C) | >80 | 10 min | [3] |
Experimental Protocol: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
-
To a solution of 5-amino-3-phenyl-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the pure product.
Efficiency in a Single Step: Three-Component Reactions
Three-component reactions (TCRs) provide a powerful and atom-economical approach to synthesize complex molecules like pyrazolo[1,5-a]pyrimidines in a single pot.[1] This strategy typically involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound.
Mechanism and Rationale
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a benzylidene intermediate. Subsequently, a Michael addition of the 5-aminopyrazole to the activated double bond occurs, followed by intramolecular cyclization and elimination of a small molecule (e.g., water or ammonia) to furnish the final product. The choice of catalyst and solvent is crucial for achieving high yields and selectivity.
Caption: Workflow for a typical three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Comparative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield (%) | Reference |
| 3-Amino-1H-pyrazoles | Aldehydes | β-Dicarbonyl compounds | Microwave | High | [1][6] |
| 5-Amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide | Aryl aldehydes | 1-(2-bromophenyl)-2-nitroethanone | Boric acid, water, reflux | Good | [7] |
| 3,5-Diaminopyrazole | Triethyl orthoformate | Carbonyl/Nitrile compounds | Reflux | Not specified | [8] |
Experimental Protocol: One-Pot Synthesis of 7-Amino-5-aryl-2-alkyl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles
-
A mixture of 5-amino-3-alkyl-1H-pyrazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL) is taken in a round-bottom flask.
-
A catalytic amount of piperidine (0.1 mmol) is added.
-
The reaction mixture is refluxed for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the desired product.
The Need for Speed: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines.[6][9] The primary advantages of this technique are dramatically reduced reaction times, often from hours to minutes, and frequently improved yields and product purity.[1][6]
Rationale and Advantages
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant acceleration of reaction rates.[6] This can be particularly beneficial for sluggish reactions or for minimizing the formation of side products that may occur under prolonged conventional heating. MAOS is applicable to various synthetic strategies, including the condensation and three-component reactions discussed above.
Comparative Data: Conventional vs. Microwave Heating
| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Condensation of 5-aminopyrazole with 2-arylmalondialdehydes | Acetic acid, reflux, several hours, 34-71% yield | 170°C, 10 min, >80% yield | [3] |
| Cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles | Reflux in ethanol, longer time | Solvent-free, faster, higher yields | [1] |
| One-pot synthesis of pyrazolo[1,5-a]pyrimidinones | Conventional heating, lower yield | 150°C, 2 hours, 52% overall yield | [10] |
Experimental Protocol: Microwave-Assisted Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines
-
In a microwave process vial, a mixture of a 5-aminopyrazole (1 mmol) and a β-enaminone (1 mmol) is prepared.
-
The vial is sealed with a cap.
-
The mixture is irradiated in a microwave reactor at 180°C for 2 minutes.[11]
-
After cooling, the solid residue is collected and purified, typically by recrystallization from a suitable solvent mixture like ethanol-water, to yield the pure product in high yields (88-97%).[11]
Alternative Strategies: Expanding the Synthetic Toolbox
While the aforementioned routes are the most prevalent, other innovative methods have been developed to access the pyrazolo[1,5-a]pyrimidine scaffold.
-
Cycloaddition Reactions: Pericyclic reactions, such as [4+2] cycloadditions from acyclic precursors, offer a convergent and often one-pot approach to the fused ring system without the need for a pre-formed aminopyrazole.[4]
-
Aza-Michael Addition: The reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds (chalcones) via an aza-Michael addition followed by cyclization is another effective strategy.[3]
-
Reactions with Ketenes: Freshly prepared ketenes can react with aminopyrazoles under reflux conditions to afford pyrazolo[1,5-a]pyrimidines in high yields and relatively short reaction times.[4]
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-explored field with a variety of robust and efficient methods available to researchers.
-
The condensation of aminopyrazoles with β-dicarbonyl compounds remains a highly versatile and reliable method, offering broad substrate scope.
-
Three-component reactions provide an elegant and efficient one-pot alternative, particularly for generating highly substituted derivatives.
-
Microwave-assisted synthesis stands out as a significant process intensification tool, drastically reducing reaction times and often improving yields for various synthetic routes.
The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern desired on the pyrazolo[1,5-a]pyrimidine core, the availability of starting materials, and the desired scale of the reaction. For rapid library synthesis and optimization of reaction conditions, microwave-assisted protocols are highly recommended. For large-scale synthesis, traditional condensation reactions may still be the most cost-effective approach. This guide serves as a foundational resource to inform these critical decisions in the pursuit of novel and effective pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Illuminating the Solid State: A Comparative Guide to the X-ray Crystallography of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of bioactive molecules is paramount. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including potent kinase inhibition. Among these, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a versatile synthon for creating libraries of novel compounds. This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of its derivatives, offering insights into their solid-state structures and a comparative look at alternative analytical techniques.
The strategic placement of reactive chloro groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core allows for facile diversification, making this scaffold a favorite among medicinal chemists. The resulting derivatives have shown promise as inhibitors of various kinases, underscoring the importance of their structural elucidation in understanding structure-activity relationships (SAR). X-ray crystallography stands as the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of these molecules, providing critical data for rational drug design.
Comparative Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
While a publicly available crystal structure for the parent this compound is not readily found in open literature, analysis of closely related derivatives provides significant insight into the structural landscape of this class of compounds. Here, we compare the crystallographic data of two such derivatives to illustrate the impact of substitution on their solid-state arrangement.
| Parameter | Derivative A: 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[1] | Derivative B: 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Molecular Formula | C₈H₄Cl₂N₄ | C₁₄H₈Cl₂N₄S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.9817(4) | 8.230(2) |
| b (Å) | 18.4025(15) | 14.656(4) |
| c (Å) | 10.1526(9) | 12.667(4) |
| β (°) | 95.924(1) | 108.460(5) |
| Volume (ų) | 925.78(13) | 1449.3(7) |
| Z | 4 | 4 |
Analysis of Crystallographic Data:
The data presented reveals that both derivatives crystallize in the monoclinic system and share the same space group, P2₁/c, which is a common space group for organic molecules. This suggests that the fundamental packing motifs may share some similarities. However, the significant differences in the unit cell dimensions and volume are a direct consequence of the different substituents on the pyrazolo[1,5-a]pyrimidine core.
The introduction of a bulky 2,4-dichlorophenyl group at the 7-position and a methylsulfanyl group at the 2-position in Derivative B leads to a substantial increase in the unit cell volume compared to Derivative A, which has a smaller chloromethyl group at the 5-position. This highlights the profound influence of peripheral chemical modifications on the crystal packing and, by extension, on physical properties such as solubility and melting point.
Experimental Protocol: From Synthesis to Single Crystal
The journey to obtaining a high-quality crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. The following protocol provides a representative, step-by-step methodology.
Synthesis of this compound Derivatives
A common synthetic route to this class of compounds involves the cyclocondensation of a suitably substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidinone Intermediate
-
To a solution of 3-amino-4-cyanopyrazole (1 equivalent) in glacial acetic acid, add diethyl malonate (1.2 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction. The use of an excess of diethyl malonate ensures the complete consumption of the starting aminopyrazole.
Step 2: Chlorination to Yield this compound
-
Suspend the dried dihydroxy intermediate (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude 5,7-dichloro product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Causality: Phosphorus oxychloride is a powerful chlorinating agent used to convert hydroxyl groups to chloro groups on heterocyclic rings. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which facilitates the chlorination. The ice quench is a critical step to decompose the excess POCl₃ and precipitate the product.
Growing Single Crystals for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique.
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.
-
Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Causality: The slow evaporation of the solvent allows the molecules to organize themselves into a highly ordered crystal lattice. Rapid evaporation often leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.
The Indispensable Role of X-ray Crystallography: A Comparative Perspective
While X-ray crystallography provides unparalleled detail about the solid-state structure, other analytical techniques offer complementary information and are often employed in the initial characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure in solution. For pyrazolo[1,5-a]pyrimidine derivatives, ¹H and ¹³C NMR are routinely used to confirm the connectivity of the atoms and the successful introduction of substituents.
-
Advantages over X-ray Crystallography:
-
Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.
-
Does not require crystallization, which can be a significant bottleneck.
-
Can be used to study dynamic processes such as conformational changes and intermolecular interactions in solution.
-
-
Limitations compared to X-ray Crystallography:
-
Does not provide the precise bond lengths and angles that can be obtained from a high-resolution crystal structure.
-
Structure determination of complex molecules can be challenging and time-consuming.
-
Mass Spectrometry (MS): Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also provide clues about the molecule's structure.
-
Advantages over X-ray Crystallography:
-
Requires only a very small amount of sample.
-
Provides rapid and accurate molecular weight determination.
-
Can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
-
-
Limitations compared to X-ray Crystallography:
-
Does not provide information about the three-dimensional arrangement of atoms in space.
-
Isomers with the same molecular weight cannot be distinguished by mass alone.
-
The Synergy of Techniques:
In practice, these techniques are used in a complementary fashion. NMR and MS are indispensable for the initial characterization and confirmation of the chemical identity of a newly synthesized pyrazolo[1,5-a]pyrimidine derivative. Once the compound's identity is established, X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding intermolecular interactions in the crystal lattice and for providing a static model for computational studies and rational drug design.
Visualizing the Frameworks
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Synthetic workflow for this compound.
Caption: Relationship between analytical techniques and the structural information they provide.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a critical tool for medicinal chemists and structural biologists. It provides unambiguous, high-resolution data on the solid-state conformation and intermolecular interactions of these therapeutically important molecules. While NMR and mass spectrometry are essential for initial characterization, X-ray crystallography offers a level of detail that is indispensable for structure-based drug design. The insights gained from these crystallographic studies, from the influence of substituents on crystal packing to the precise geometry of the molecule, are invaluable in the iterative process of designing more potent and selective drug candidates.
References
A Researcher's Guide to the Synthesis and Analysis of Pyrazolo[1,5-a]pyrimidines: A Comparative Analysis with NMR and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] These molecules have garnered significant attention for their potential as anticancer, antiviral, and anti-inflammatory agents, with some derivatives acting as potent protein kinase inhibitors.[3] The therapeutic potential of this scaffold underscores the importance of robust and well-characterized synthetic methods, along with rigorous analytical techniques to ensure the purity, identity, and structural integrity of the synthesized compounds. This guide provides an in-depth look at a common synthetic route to pyrazolo[1,5-a]pyrimidines and a detailed comparison of their analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with supporting experimental data and protocols.
Synthetic Strategy: The Cornerstone Condensation Reaction
A prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[2] This approach is favored for its reliability and the ready availability of a wide variety of starting materials, allowing for the generation of diverse libraries of substituted pyrazolo[1,5-a]pyrimidines.
The reaction mechanism is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds is a critical aspect, often influenced by the electronic and steric nature of the substituents on both reactants.
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: Synthesis of a Model Pyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
5-Amino-3-methyl-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
NMR Analysis: Unveiling the Molecular Architecture
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock and shim the magnetic field to ensure homogeneity. Tune and match the probe for optimal signal detection.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation and Comparison
The ¹H and ¹³C NMR spectra provide a fingerprint of the pyrazolo[1,5-a]pyrimidine structure. The chemical shifts, coupling constants, and integration values are all crucial for confirming the desired product and identifying any impurities.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Correlations and Notes |
| H-2 | 8.0 - 8.5 | 145 - 150 | Singlet, deshielded due to adjacent nitrogen atoms. |
| H-3 | 6.5 - 7.0 | 95 - 105 | Singlet, more shielded than H-2. |
| H-5 | 8.5 - 9.0 | 150 - 155 | Doublet, coupled to H-6. |
| H-6 | 7.0 - 7.5 | 110 - 120 | Doublet of doublets, coupled to H-5 and H-7. |
| H-7 | 8.8 - 9.3 | 155 - 160 | Doublet, coupled to H-6. |
| Substituents | Variable | Variable | Chemical shifts will depend on the nature and position of the substituent. |
Note: The chemical shifts are approximate and can vary depending on the substitution pattern and the solvent used. A detailed 2D NMR analysis (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns.
Mass Spectrometry Analysis: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1] Further dilute an aliquot of this solution to a final concentration of around 1-10 µg/mL.[1]
-
Instrumentation: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for the analysis of such heterocyclic compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Data Interpretation and Comparison
The mass spectrum will show the molecular ion peak (M⁺˙), which corresponds to the molecular weight of the pyrazolo[1,5-a]pyrimidine. The fragmentation pattern provides clues about the structure. While a detailed fragmentation study for every pyrazolo[1,5-a]pyrimidine is beyond the scope of this guide, a general fragmentation pathway can be proposed based on the analysis of related pyrimidine systems.[4]
Proposed Fragmentation Pathways (by analogy):
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.
-
Loss of Substituents: Cleavage of substituent groups from the pyrazolo[1,5-a]pyrimidine core.
-
Ring Cleavage: Fragmentation of the pyrazole or pyrimidine ring, leading to smaller, stable fragment ions.
| Ion | m/z | Identity |
| [M]⁺˙ | Varies | Molecular Ion |
| [M - HCN]⁺˙ | M - 27 | Loss of hydrogen cyanide |
| [M - R]⁺ | M - MW of R | Loss of a substituent |
Note: The exact fragmentation pattern will be highly dependent on the specific substituents present on the pyrazolo[1,5-a]pyrimidine ring. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.
Caption: Analytical workflow for product characterization.
Comparison with Alternative Methods
While the condensation of 5-aminopyrazoles with β-dicarbonyls is a robust method, several other synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine scaffold exist.
-
Three-Component Reactions: These reactions, often involving a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound, offer a more convergent and atom-economical approach to highly substituted pyrazolo[1,5-a]pyrimidines.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines, aligning with the principles of green chemistry.[3]
In the analytical realm, while NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the molecule.
-
X-ray Crystallography: Provides unambiguous proof of structure and stereochemistry for crystalline compounds.
-
Elemental Analysis: Determines the elemental composition of the compound, confirming its empirical formula.
Conclusion: A Synergistic Approach to Synthesis and Analysis
The successful synthesis and development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics rely on a synergistic approach that combines efficient and versatile synthetic methodologies with rigorous and comprehensive analytical characterization. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds remains a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis, while NMR and mass spectrometry are the gold standard for structural verification. By understanding the principles and practical aspects of these techniques, researchers can confidently advance their drug discovery and development programs.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. article.sapub.org [article.sapub.org]
A Comparative Guide to Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas.[1][2] Its ability to mimic the adenine ring of ATP allows for potent interactions within the kinase hinge region, a critical feature for effective inhibition.[3] However, the success of any kinase inhibitor hinges not just on its potency against the intended target, but critically on its selectivity across the kinome. Off-target activities can lead to toxicity or unexpected pharmacological effects, underscoring the necessity for rigorous selectivity profiling.[1][2]
This guide provides an in-depth, comparative analysis of methodologies for profiling the selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors. We will delve into the "why" behind experimental choices, offering a framework for designing and interpreting studies that yield robust and reliable data.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic structure that has been successfully utilized to develop inhibitors for a wide range of kinases, including CDKs, TRKs, and PI3Kδ.[1][4][5][6][7] The strategic modification of this scaffold at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4][5] For instance, substitutions at the C3 and C5 positions have been shown to significantly influence target engagement and selectivity profiles.[4][5]
Figure 1: The pyrazolo[1,5-a]pyrimidine core and key positions for substitution to modulate inhibitor characteristics.
The Imperative of Selectivity Profiling
Achieving a balance between potency and selectivity is a primary challenge in kinase inhibitor development.[1] Highly selective inhibitors are less likely to cause off-target side effects, while broader-spectrum inhibitors might offer efficacy in complex disease pathways but with an increased risk of toxicity.[1] Therefore, comprehensive selectivity profiling is essential to understand the full biological activity of a compound and to guide its development.
Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
To illustrate the importance of substitution patterns on selectivity, consider the following hypothetical data for two pyrazolo[1,5-a]pyrimidine-based inhibitors targeting CDK2.
| Inhibitor | Target | IC50 (nM) | Key Off-Targets (IC50 nM) | Selectivity Score (S10) |
| Compound A | CDK2 | 15 | SRC (150), LCK (200), Aurora A (500) | 0.03 |
| Compound B | CDK2 | 25 | GSK3β (>1000), ROCK1 (>1000), PIM1 (>1000) | <0.01 |
Table 1: A comparative analysis of two hypothetical pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors. The selectivity score (S10) represents the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
This comparison highlights how subtle structural modifications can dramatically alter the selectivity profile. While Compound A is more potent against CDK2, it exhibits significant off-target activity against SRC family kinases. In contrast, Compound B, though slightly less potent, has a much cleaner profile, making it a potentially safer therapeutic candidate.
Key Methodologies for Selectivity Profiling
A multi-faceted approach is crucial for a thorough assessment of inhibitor selectivity. Here, we detail three complementary and widely adopted experimental workflows.
In Vitro Kinome Scanning
This high-throughput method provides a broad overview of an inhibitor's selectivity by testing it against a large panel of purified kinases.[8][9]
Experimental Workflow:
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: A template-based approach-Part 2 (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Dual Kinase Inhibitors
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Core for Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to multiple, pharmacologically relevant protein targets.[1][2] This fused heterocyclic system provides a rigid, planar structure that can be strategically decorated with various functional groups, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Its resemblance to the adenine core of ATP makes it an ideal starting point for designing competitive kinase inhibitors.[2]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] While highly selective inhibitors targeting a single kinase have achieved significant clinical success, tumors often develop resistance by activating alternative signaling pathways. This biological reality has spurred the development of dual or multi-target inhibitors, which can simultaneously block key nodes in parallel or downstream pathways, potentially leading to improved efficacy and a lower likelihood of acquired resistance.[3][5]
This guide provides a detailed comparison of two distinct series of dual inhibitors built upon the versatile pyrazolo[1,5-a]pyrimidine core, targeting two clinically relevant kinase pairs: CDK2/TRKA and Pim-1/FLT3 . We will delve into the rationale for targeting these pairs, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.
Part 1: Dual Inhibition of CDK2 and TRKA
Scientific Rationale
The simultaneous inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) presents a compelling strategy for cancer therapy.[3]
-
CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its deregulation is a common feature in many cancers, making it a well-established target for anti-proliferative agents.[1]
-
TRKA , encoded by the NTRK1 gene, is a receptor tyrosine kinase. Chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active TRK fusion proteins that are potent oncogenic drivers in a wide range of tumors.[3] FDA-approved TRK inhibitors, such as Larotrectinib, often utilize the pyrazolo[1,5-a]pyrimidine scaffold.[3]
Targeting both the cell cycle machinery and a potent oncogenic driver pathway offers a dual-pronged attack that can potentially overcome resistance and enhance therapeutic outcomes.[5]
Comparative Inhibitor Performance
A recent study detailed the design and synthesis of a novel series of pyrazolo[1,5-a]pyrimidine derivatives evaluated for dual inhibitory activity against CDK2 and TRKA.[1][3] The data below summarizes the performance of the most potent compounds compared to established reference inhibitors.
| Compound | Target | IC50 (µM)[1][3] | Notes |
| 6s | CDK2 | 0.23 | Potent dual inhibitor |
| TRKA | 0.45 | ||
| 6t | CDK2 | 0.09 | Potent dual inhibitor |
| TRKA | 0.45 | ||
| Ribociclib | CDK2 | 0.07 | Reference CDK inhibitor |
| Larotrectinib | TRKA | 0.07 | Reference TRK inhibitor |
Analysis of Structure-Activity Relationship (SAR): The development of compounds 6s and 6t highlights the successful optimization of the pyrazolo[1,5-a]pyrimidine core for dual activity. These compounds demonstrate potent, sub-micromolar inhibition of both CDK2 and TRKA, with compound 6t showing CDK2 inhibition comparable to the reference drug Ribociclib while maintaining significant TRKA activity.[1][3] This validates the scaffold's utility in creating balanced dual-target agents.
Signaling Pathway Overview
The diagram below illustrates the distinct but complementary pathways targeted by CDK2/TRKA dual inhibitors.
Part 2: Dual Inhibition of Pim-1 and FLT3
Scientific Rationale
The combination of Pim-1 and Fms-like Tyrosine Kinase 3 (FLT3) inhibition is a promising therapeutic strategy, particularly for Acute Myeloid Leukemia (AML).[6][7]
-
FLT3 is a receptor tyrosine kinase frequently mutated in AML. The internal tandem duplication (FLT3-ITD) mutation leads to constitutive kinase activity, driving uncontrolled proliferation and conferring a poor prognosis.[7]
-
Pim-1 is a constitutively active serine/threonine kinase that acts as a critical downstream survival signal for FLT3-ITD. FLT3-ITD signaling upregulates Pim-1, which in turn phosphorylates and stabilizes the anti-apoptotic protein Mcl-1. Furthermore, Pim-1 can create a positive feedback loop by phosphorylating and stabilizing the FLT3 receptor itself.[6][7]
Inhibiting FLT3 alone can be sub-optimal as resistance can arise through the upregulation of survival pathways like those mediated by Pim kinases.[7] Therefore, a dual inhibitor that blocks both the primary oncogenic driver (FLT3-ITD) and a key downstream survival mechanism (Pim-1) is expected to induce more potent and durable apoptosis in cancer cells.
Comparative Inhibitor Performance
A study focused on optimizing pyrazolo[1,5-a]pyrimidine compounds as Pim-1 inhibitors revealed that several of these compounds also potently inhibited FLT3 kinase.[8][9] This fortuitous dual activity provides a strong basis for comparison.
| Compound | Pim-1 IC50 (nM)[8] | FLT3 IC50 (nM)[8] | Notes |
| 11b | 4 | 2 | Potent, balanced dual activity |
| 11c | 4 | 12 | Potent, slight Pim-1 preference |
| 11d | 10 | 1 | Potent, FLT3 preference |
| SGI-1776 | 7 | 100 | First-generation Pim inhibitor (for comparison) |
Analysis of Structure-Activity Relationship (SAR): The optimization from an initial screening hit led to a series of analogues with potent, nanomolar inhibition of both Pim-1 and FLT3.[8] Compound 11b , for instance, shows excellent and well-balanced activity against both kinases. This series demonstrates that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can be modulated to achieve potent dual inhibition, offering a significant improvement over earlier-generation inhibitors like SGI-1776 which had weaker FLT3 activity.[8]
Signaling Pathway Overview
The diagram below illustrates the synergistic targeting of the FLT3-Pim-1 axis in FLT3-ITD positive AML.
Part 3: Experimental Protocols & Methodologies
The trustworthiness of comparative data hinges on the robustness of the experimental methods used. The following protocols are representative of the standard assays employed to characterize the dual inhibitors discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a universal method for measuring the IC50 value of an inhibitor against a purified kinase.
Causality: This assay directly measures the ability of a compound to interfere with the fundamental catalytic activity of the kinase—the transfer of phosphate from ATP to a substrate. By quantifying this inhibition at various compound concentrations, we can determine the IC50, a key metric of potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, purified recombinant kinase (e.g., CDK2/Cyclin E, TRKA, Pim-1, or FLT3), appropriate peptide or protein substrate, and ATP at desired concentrations. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in kinase buffer.
-
Assay Plate Setup: In a 384-well assay plate, add the purified kinase enzyme.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include controls for 100% inhibition (no enzyme or high concentration of a known inhibitor) and 0% inhibition (DMSO vehicle only).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the remaining ATP (for luminescent assays like Kinase-Glo®) or the amount of phosphorylated substrate (using methods like HTRF® or AlphaScreen®). The signal is inversely proportional (Kinase-Glo®) or directly proportional (HTRF®) to kinase activity.
-
Data Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Anti-Proliferative Assay (NCI-60 Screen)
Causality: While an in vitro assay measures potency against an isolated enzyme, a cell-based assay determines a compound's ability to exert a biological effect—in this case, inhibiting cancer cell growth. This is a critical step to validate that the compound can cross the cell membrane, engage its target in a complex cellular environment, and produce the desired functional outcome. The NCI-60 screen provides a broad-spectrum view of a compound's activity across diverse cancer types.[1]
Step-by-Step Methodology:
-
Cell Plating: Seed cells from the NCI's 60 human tumor cell lines into 96-well microtiter plates at their predetermined optimal densities. Allow the cells to attach and resume growth for 24 hours.
-
Compound Treatment: Add the test compounds (e.g., compounds 6a-t ) at a single high concentration (e.g., 10 µM) or across a 5-log dilution range.
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: Terminate the assay by fixing the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.
-
Quantification: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance (optical density) at ~515 nm. The absorbance is directly proportional to the total cellular protein, which reflects the cell number.
-
Data Analysis: Calculate the percentage growth inhibition (GI%) relative to untreated control cells. For compounds tested across a concentration range, the GI50 (concentration causing 50% growth inhibition) can be calculated.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally versatile and robust platform for the design of potent kinase inhibitors. The examples of dual CDK2/TRKA and Pim-1/FLT3 inhibitors presented here underscore its utility in developing multi-targeted agents that can address the complexities of cancer signaling and the challenge of drug resistance. The ability to fine-tune substitutions on the core structure allows for the generation of compounds with balanced activity against rationally chosen kinase pairs.
Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these dual inhibitors to advance them toward clinical development. The continued exploration of the pyrazolo[1,5-a]pyrimidine chemical space, guided by structure-based design and a deep understanding of cancer biology, holds immense promise for delivering the next generation of targeted cancer therapies.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Concurrent Inhibition of Pim and FLT3 Kinases Enhances Apoptosis of FLT3-ITD Acute Myeloid Leukemia Cells through Increased Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 845895-95-6), a halogenated heterocyclic compound. Our aim is to equip you with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. For this compound, the known toxicological properties are not fully investigated, underscoring the need for a cautious approach.[1]
Key Hazards:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided.[1]
-
Environmental Hazard: As a chlorinated organic compound, it is presumed to be persistent and hazardous to the environment.
These hazards dictate the stringent handling and disposal procedures outlined in this guide. The presence of both chlorine and a nitrile group classifies this compound as a hazardous waste, subject to specific regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound and its unknown toxicological profile, a robust selection of PPE is non-negotiable.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of dust or vapors.[1] |
Waste Segregation: A Critical Step for Compliance and Safety
Proper segregation of chemical waste is fundamental to a safe and compliant laboratory. This compound falls into the category of halogenated organic solid waste .
Core Principle: Never mix halogenated waste with non-halogenated waste. The downstream disposal processes for these two streams are significantly different, and cross-contamination can lead to regulatory violations and safety hazards.[2]
Caption: Waste segregation flow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure this compound and any solid materials contaminated with it.
Materials:
-
Designated, properly labeled hazardous waste container for halogenated organic solids.
-
Appropriate PPE (see table above).
-
Chemical fume hood.
-
Waste disposal tags or labels as required by your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Work in a Controlled Environment: All handling and disposal activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Container Labeling: Ensure the designated waste container is clearly and accurately labeled as "Hazardous Waste: Halogenated Organic Solids." The label should also include the full chemical name: "this compound."
-
Transfer of Solid Waste:
-
Carefully transfer the solid this compound into the designated waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care.
-
-
Disposal of Contaminated Materials:
-
Any disposable items that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in the same halogenated organic solid waste container.
-
-
Secure the Container: Tightly seal the waste container lid after each addition of waste.
-
Storage Pending Pickup: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don all required PPE, including respiratory protection if the spill is large or generates dust.
-
Contain the Spill: For a solid spill, carefully scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the contaminated cloth in the halogenated waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.
The Rationale Behind High-Temperature Incineration
The recommended disposal method for halogenated organic compounds is high-temperature incineration.[2] This is not an arbitrary choice; it is based on sound chemical principles.
-
Thermal Decomposition: The high temperatures, typically exceeding 1100°C for wastes with more than 1% halogenated organic content, are necessary to break the strong carbon-halogen bonds.[3][4]
-
Complete Combustion: This process ensures the complete destruction of the organic molecule, converting it into simpler, less harmful compounds such as carbon dioxide, water, and hydrogen halides.
-
Scrubbing of Acid Gases: The gaseous byproducts, including hydrogen chloride, are then passed through scrubbers to neutralize the acidic components before they are released into the atmosphere.
This multi-step process is essential to prevent the release of persistent organic pollutants into the environment.
Caption: Overall workflow for the disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that protects both the scientific community and the world at large.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Welcome to your comprehensive guide on the safe handling of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow safety protocols, but to understand the rationale behind them, ensuring a secure laboratory environment for you and your team.
This guide is structured to provide immediate, essential information. We will move from identifying the specific hazards of this compound to the practical, step-by-step application of protective measures, and finally, to the responsible disposal of contaminated materials.
Hazard Analysis: Understanding the Adversary
The primary hazards identified are:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1][2]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is a significant eye irritant.[1][2]
-
Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory tract irritation.[1]
These classifications dictate a multi-faceted approach to PPE, focusing on preventing ingestion, skin and eye contact, and inhalation.
The Protective Ensemble: Your Barrier Against Exposure
A thorough hazard assessment is mandated by OSHA (Occupational Safety and Health Administration) to ensure the selection of appropriate PPE.[3][4] Based on the known risks of this compound, the following PPE is required.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile Gloves (minimum) | Prevents skin contact and irritation. Double-gloving may be necessary for extended handling or in case of a breach in the outer glove.[5] |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | Protects against dust particles and chemical splashes, preventing serious eye irritation.[5] Safety glasses with side shields are the minimum, but goggles provide a more complete seal. |
| Face Shield (in addition to goggles) | Required when there is a significant splash hazard, such as when handling bulk quantities or solutions.[5] | |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. Should be buttoned completely. |
| Respiratory Protection | NIOSH-approved Respirator | Necessary when engineering controls (like a fume hood) are insufficient to control airborne dust or when handling the powder outside of a contained system. The specific type (e.g., N95 for particulates) should be determined by a formal risk assessment.[3] |
This multi-layered defense is crucial. Each component addresses a specific route of exposure, working in concert to create a comprehensive safety system.
Logical Workflow for PPE Selection
The decision-making process for PPE selection can be visualized as a workflow, ensuring all potential hazards are addressed.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Donning and Doffing Procedures
The effectiveness of PPE is contingent upon its correct use. Follow this sequence meticulously to minimize the risk of contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and/or Face Shield: Position your eye and face protection.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first.
Doffing (Taking Off) Sequence:
The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves (if used): Remove the outer pair of gloves and dispose of them.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, turning it inside out as you go. Avoid shaking it.
-
Face Shield and Goggles: Remove by handling the strap; avoid touching the front.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]
Disposal Plan: Managing Contaminated Materials
All disposable PPE used while handling this compound must be treated as hazardous waste.
-
Collection: Place all used gloves, disposable lab coats, and other contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this waste in regular trash or down the drain.
By adhering to these protocols, you not only protect yourself but also contribute to a culture of safety that is paramount in the scientific community. Your diligence is your greatest asset in the laboratory.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5,7-Dichloropyrazolo[1,5-a]pyrimidine | C6H3Cl2N3 | CID 11074154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clarionsafety.com [clarionsafety.com]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
